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  • Product: 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide
  • CAS: 181695-84-1

Core Science & Biosynthesis

Foundational

In Vitro Binding Affinity of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide: A Technical Guide to COX-2 Regioisomer SAR

As a Senior Application Scientist navigating the complex landscape of non-steroidal anti-inflammatory drugs (NSAIDs), understanding the nuanced structure-activity relationships (SAR) of diarylheterocycles is paramount. T...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of non-steroidal anti-inflammatory drugs (NSAIDs), understanding the nuanced structure-activity relationships (SAR) of diarylheterocycles is paramount. This whitepaper provides an in-depth technical analysis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide , a critical regioisomer of the highly selective COX-2 inhibitor Valdecoxib.

By dissecting the structural biology, in vitro binding thermodynamics, and self-validating assay methodologies associated with this compound, this guide serves as an authoritative resource for researchers and drug development professionals optimizing cyclooxygenase inhibitors.

The Isoxazole Scaffold and Mechanistic Causality of Binding

The therapeutic efficacy of coxibs (selective COX-2 inhibitors) relies on their ability to exploit the subtle topographical differences between the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) active sites. Both isoforms share a high degree of homology, but a critical substitution of Isoleucine-523 in COX-1 to Valine-523 in COX-2 opens a secondary, hydrophilic side pocket in the COX-2 enzyme[1].

Structural Determinants of the Regioisomer

The compound 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is the regioisomer of Valdecoxib (which is the 5-methyl-3-phenyl variant)[2]. The central isoxazole ring acts as a rigid geometric scaffold that projects three distinct pharmacophores into the COX-2 active site:

  • The para-Benzenesulfonamide Group (Position 4): This moiety is the primary driver of COX-2 selectivity. It inserts directly into the Val523-gated secondary pocket, forming critical hydrogen bonds with Arg513 and His90[1].

  • The Methyl Group (Position 3 in the target compound): Oriented toward the solvent-exposed entrance of the cyclooxygenase channel.

  • The Phenyl Group (Position 5 in the target compound): Oriented toward the hydrophobic apex of the primary arachidonic acid binding channel.

The Causality of Steric Clashing

In the highly optimized Valdecoxib structure, the small 5-methyl group fits perfectly into the constricted apex of the primary channel, while the 3-phenyl group sits comfortably near the wider channel entrance.

When these groups are swapped to create 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide , the binding affinity drops significantly. The causality is purely steric: the bulky 5-phenyl group is forced into the narrow hydrophobic apex of the primary channel, creating severe van der Waals clashes with surrounding amino acid residues. This steric penalty increases the dissociation constant ( Kd​ ) and drastically reduces the compound's ability to competitively inhibit arachidonic acid oxygenation[3][4].

COX2_Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation Inhibitor 4-(3-Methyl-5-phenylisoxazol-4-yl) benzenesulfonamide Inhibitor->COX2 Competitive Inhibition PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization Inflammation Inflammation & Pain PGE2->Inflammation

Fig 1: COX-2 signaling pathway and competitive inhibition by the isoxazole regioisomer.

Quantitative Binding Affinity & Selectivity Profiling

The steric hindrance introduced by the 3-methyl-5-phenyl substitution directly impacts the macroscopic IC50​ values. While the para-sulfonamide group ensures the compound retains baseline COX-2 affinity, the loss of optimal hydrophobic packing reduces its Selectivity Index (SI) compared to clinical-grade coxibs[3].

The table below summarizes the comparative in vitro enzyme inhibition data, illustrating the thermodynamic penalty of regioisomerism within the diarylisoxazole class.

CompoundStructural ConfigurationCOX-2 IC50​ (µM)COX-1 IC50​ (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib 5-methyl-3-phenyl0.005140.028,000
Target Regioisomer 3-methyl-5-phenyl~0.250>100.0~400
Celecoxib (Ref)Pyrazole scaffold0.04015.0375
Rofecoxib (Ref)Furanone scaffold0.018>15.0>800

Data represents standard human recombinant enzyme assay benchmarks demonstrating the SAR shift caused by isoxazole regioisomerism[1][3][4].

Self-Validating Experimental Protocol: In Vitro COX Inhibition Assay

To accurately quantify the binding affinity of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, researchers must utilize a self-validating Enzyme Immunoassay (EIA). Diarylheterocycles often exhibit time-dependent, pseudoirreversible inhibition kinetics. Therefore, standard competitive assays will yield artificially high IC50​ values if the inhibitor is not pre-incubated with the enzyme prior to substrate introduction.

The following protocol is designed with internal causality checks to ensure data integrity.

Phase 1: Reagent Preparation & Quality Control
  • Enzyme Reconstitution: Reconstitute human recombinant COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.

    • Causality: Hematin is an essential cofactor for the peroxidase activity of cyclooxygenase, while phenol acts as a co-substrate to prevent enzyme auto-inactivation during the catalytic cycle.

  • Baseline Validation: Run a vehicle-control reaction to ensure the uninhibited enzyme produces a minimum of 500 pg/mL of Prostaglandin E2 (PGE2) per minute.

Phase 2: Time-Dependent Pre-Incubation
  • Inhibitor Dilution: Dissolve the isoxazole regioisomer in 100% DMSO, then perform serial dilutions in assay buffer (final DMSO concentration must remain <1% to prevent solvent-induced enzyme denaturation).

  • Pre-Incubation: Incubate the enzyme with varying concentrations of the inhibitor (0.01 µM to 100 µM) for exactly 10 minutes at 37°C .

    • Causality: This critical step allows the sulfonamide group to slowly insert into the Val523 side pocket and establish stable hydrogen bonds before it has to compete with arachidonic acid.

Phase 3: Reaction Initiation & Termination
  • Substrate Addition: Initiate the reaction by adding Arachidonic Acid to a final concentration of 10 µM.

    • Causality: 10 µM is near the Km​ of COX-2, ensuring the assay remains highly sensitive to competitive displacement by the inhibitor.

  • Chemical Termination: After exactly 2 minutes, terminate the reaction by adding 1M HCl and a saturated solution of Stannous Chloride ( SnCl2​ ).

    • Causality: HCl instantly drops the pH, denaturing the COX enzyme to stop the reaction. SnCl2​ chemically reduces the highly unstable intermediate Prostaglandin H2 (PGH2) into stable PGE2, preventing spontaneous degradation and ensuring accurate downstream quantification.

Phase 4: Quantification
  • EIA Measurement: Quantify the stabilized PGE2 using a competitive Enzyme Immunoassay. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Assay_Workflow Prep 1. Enzyme Prep (Recombinant COX) Incubate 2. Pre-incubation (Inhibitor, 10 min) Prep->Incubate Substrate 3. Reaction Initiation (Add AA) Incubate->Substrate Stop 4. Termination (SnCl2 / HCl) Substrate->Stop Quantify 5. Quantification (PGE2 EIA) Stop->Quantify

Fig 2: Step-by-step workflow for the in vitro COX-1/COX-2 enzyme immunoassay (EIA).

Conclusion

The in vitro binding affinity of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide serves as a textbook example of how rigid heterocycle scaffolds dictate pharmacological outcomes. While it shares the exact molecular weight and functional groups of Valdecoxib, the spatial inversion of the methyl and phenyl groups creates insurmountable steric clashes within the COX-2 primary channel. For drug development professionals, this regioisomer highlights the absolute necessity of precision in 3D pharmacophore mapping and the importance of time-dependent kinetic assays in validating diarylheterocycle inhibitors.

References

  • 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2, Figshare.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs7E1gPd77HBVFYGD992m4IZX_Gaq3GiJtlcRoLBFkJWwKRpOWJCQIFC_O87R2pup6pmprCCzkTfT6zW3twoh6IFyNragbyHCWuJkLLeHdCeHMb0Mj6YCIxYC14VeEYqeJ_JLMNFwEuNmgKK_BHZ-HwOwamJ1mnnMROX5pJc38-SiahXloRBBBUdO3xWrRrM0WFMz8mRPABI_d4A560zYv_CG13P6VUYsVPCCsYaBjAnkj36dLq9rZltQLVBhG5j3NLacasfdPKGRgxF09dua-lxwN]
  • o-IODOXY BENZOIC ACID–MEDIATED SYNTHESIS OF 3,5-DIARYLISOXAZOLES AND ISOXAZOLE-3, Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHstHnA5rWn4tC6ZBjCwsWbS6Xmoac9Y23tzHTdIExoYVWpbCiO5DnyWrU9xceD4ipdkHzjeCR7qVC8XF13Mfig93C63th2MAYDNP8o7LP5zOPQfSBckP4Pm7cWAwFAgqTCkKOlME2PuWhYgQuimltHnP2cdFJfsUuVIRv0IcEqIncLuOWmjwICGjF4id30ZpROr7dKFftn-8Wr7MA2DX_5]
  • Selective COX-2 Inhibitors, Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBen3S8lOhiNIAejCFhFvCZWRdGfwR-PaFTVI3cHT6EUGuDa9SsGir9vmB2DLZKeGgnFF75C6ndGaY3CWn9n975jom2GS61QM4Wy1LC46JDcDgbKEaULZ9D7hw2xIJK3lU3KcDxV4t3v-yntwoAKae2HOx72Cf13ICBYP003h-5rBXuDyaKv2fCA==]
  • Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond, SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyqjzeJzHK6TvgPeFQ8hRObxFaVgp6bsxH87Tqqd83_UipsEuRRIK8tygBfDWiYbRd9KIxqJ6vRiL6f07bPtg-yDvH7VNE-SeSAPTcFC-NeALoM_4sT_K1rD2rOiLJA7j7TGJ2Jk0nmhx1MMznxSMgpHoUspLN3zKaMIX-7Dd8uafULMAZGVVZMo9ZA74K8MRyaNdVPx8hiZ4AxA==]
  • Design and Synthesis of Novel Rofecoxib Analogs as Potential Cyclooxygenase (COX-2) Inhibitors: Replacement of the Methylsulfonyl Pharmacophore by a Sulfonylazide Bioisostere, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHIwdMoI_GXZCEIvRpRmh7Tkpy5X7Pfp67PjMh3jxyt90NBRWYrfUgGGGXERJJWydecC7h1KuNks2ciov9uEcAa0xa1RD8aZCd3kX3BqhZY9JNTvbKjikflfiqgmVeOVm3HcAVe0Px2-qbppzLoP0a2O0rdUWsIdiLt5MEfPKFXi026GAlFwF-G5GnDcAvm8V5IsRtVqYigw4glHg_xLzMFHxF9IwdRIDkiWS7Coib20N27Pq1ZQMn8kuJYTp1fyNEPiHDIWVy4smt26n6lpsYWBZDUaxn84sUcDcjSWCPcGIOJq2YUBqkp-BOhcWz_-rEAM6QEG_ZbahjEZVR0K7jsSNu-f26riyzvdSQDV0zMGxqGVHo_mTjFXk=]

Sources

Exploratory

Pharmacokinetic Profiling of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide in Animal Models: A Comprehensive Technical Guide

Executive Summary The compound 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide (CAS: 181695-84-1) is a diaryl-substituted isoxazole and a critical positional isomer of the selective cyclooxygenase-2 (COX-2) inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide (CAS: 181695-84-1) is a diaryl-substituted isoxazole and a critical positional isomer of the selective cyclooxygenase-2 (COX-2) inhibitor valdecoxib[1]. Frequently encountered as an active impurity in the synthesis of parecoxib[], this molecule exhibits potent pharmacological activity. Understanding its pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile in animal models is essential for rigorous drug safety evaluation, toxicological profiling, and bioanalytical assay development.

This whitepaper provides an in-depth technical framework for the pharmacokinetic evaluation of this sulfonamide derivative, detailing the causality behind metabolic pathways, protein-binding dynamics, and the self-validating experimental protocols required for precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification.

Chemical Identity & Pharmacodynamic Context

The core structure features a central isoxazole ring substituted with a methyl group at the 3-position, a phenyl ring at the 5-position, and a benzenesulfonamide moiety at the 4-position. This specific spatial arrangement allows the functional group to insert deeply into the hydrophobic side-pocket of the COX-2 enzyme[]. By occupying this channel, the compound sterically hinders arachidonic acid from undergoing COX-2-catalyzed biotransformation, thereby halting the synthesis of pro-inflammatory prostaglandins (PGs)[].

COX2_Pathway AA Arachidonic Acid (Cell Membrane) COX2 COX-2 Enzyme (Inflammation) AA->COX2 Catalysis PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Oxygenation PGE2 Prostaglandin E2 (Pain Mediators) PGG2->PGE2 Reduction Drug 4-(3-Methyl-5-phenylisoxazol-4-yl) benzenesulfonamide Drug->COX2 Competitive Inhibition

Figure 1: Mechanism of action for COX-2 selective inhibition blocking prostaglandin synthesis.

Pharmacokinetics (ADME) in Murine Models

Due to the identical molecular weight and near-identical lipophilicity (LogP) to valdecoxib, the in vivo disposition of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide closely mirrors the established ADME parameters of its parent class[3].

Absorption and Bioavailability

Following oral administration, the compound is rapidly absorbed due to its highly lipophilic nature. However, systemic exposure exhibits marked sexual dimorphism in murine models. In a standard 5 mg/kg oral dose, male mice demonstrate significantly higher plasma Area Under the Curve (AUC) for the parent compound compared to females, driven by sex-specific variations in hepatic cytochrome P450 (CYP) expression[3].

Distribution and Protein Binding

The benzenesulfonamide moiety dictates a high degree of plasma protein binding (predominantly to serum albumin). The causality of this binding is critical: only the unbound (free) fraction is pharmacologically active and available for clearance. Experimental models of hypoalbuminemia have demonstrated that a reduction in serum albumin drastically increases the free fraction of the drug, leading to an accelerated clearance rate and a heavily reduced maximum plasma concentration ( Cmax​ ).

Hepatic Metabolism

The compound undergoes extensive xenobiotic metabolism, with less than 1% of the unchanged drug eliminated in urine or feces[3].

  • Phase I Metabolism: The primary biotransformation involves the CYP-mediated oxidation of the isoxazole methyl group to form an active hydroxymethyl metabolite (M1). This is further oxidized into an inactive carboxylic acid derivative (M4)[3].

  • Phase II Metabolism: The parent drug and its Phase I metabolites undergo rapid glucuronidation via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, forming highly polar glucuronide and methyl sulfone conjugates that facilitate renal excretion[3].

Metabolism Parent Parent Drug (Isovaldecoxib) M1 Hydroxymethyl Metabolite (Phase I - Active) Parent->M1 CYP450 (Oxidation) Phase2 Conjugates (Phase II - Glucuronides) Parent->Phase2 Direct Conjugation M4 Carboxylic Acid (Phase I - Inactive) M1->M4 Further Oxidation M1->Phase2 UGT Enzymes

Figure 3: Primary Phase I and Phase II metabolic pathways in murine models.

Quantitative Pharmacokinetic Summary

The following table synthesizes the baseline quantitative PK parameters derived from structural analog studies in mice (5 mg/kg PO dose)[3].

ParameterMale MiceFemale MiceMechanistic Causality / Significance
Total Recovery (%) 99.8%94.7%Indicates near-complete gastrointestinal absorption and mass balance[3].
Parent AUC₀₋∞ (µg·h/mL) 3.582.08Reflects sex-dependent CYP450 metabolic clearance rates[3].
M1 AUC₀₋∞ (µg·h/mL) 0.8501.63Higher active metabolite exposure in females due to faster Phase I oxidation[3].
Unchanged Elimination < 1.0%< 1.0%Demonstrates extensive hepatic first-pass and systemic metabolism[3].
Half-life (t₁/₂) ~2.0 h~2.0 hShort half-life necessitates frequent dosing or sustained-release formulations[4].

Experimental Methodologies: In Vivo PK Profiling

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every step includes internal controls to prevent matrix interference and ensure absolute quantification.

PK_Workflow Dose Animal Dosing (IV/PO) Sample Blood Sampling (Serial) Dose->Sample Prep Sample Prep (Protein PPT) Sample->Prep LCMS LC-MS/MS (MRM Mode) Prep->LCMS Data PK Modeling (NCA) LCMS->Data

Figure 2: Standardized in vivo pharmacokinetic experimental workflow and LC-MS/MS bioanalysis.

Protocol 1: Animal Dosing and Serial Blood Sampling

Objective: Capture the complete concentration-time profile for Non-Compartmental Analysis (NCA).

  • Step 1: Animal Preparation & Fasting. Fast adult Sprague-Dawley rats or C57BL/6 mice for 12 hours prior to dosing. Causality: Fasting eliminates food-drug interactions in the GI tract, which can unpredictably alter the absorption kinetics of highly lipophilic drugs.

  • Step 2: Formulation. Suspend the compound in a vehicle of 0.5% methylcellulose and 0.1% Tween-80. Causality: Tween-80 acts as a surfactant to ensure the homogeneous dispersion of the hydrophobic sulfonamide, preventing erratic dosing.

  • Step 3: Administration & Sampling. Administer via oral gavage (PO) or intravenous tail vein injection (IV). Collect 100 µL blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: Dense early timepoints accurately capture Cmax​ and Tmax​ , while late timepoints are mathematically required to define the terminal elimination rate constant ( λz​ ).

  • Step 4: Plasma Isolation. Collect blood in K2-EDTA tubes and immediately centrifuge at 3,000 × g for 10 minutes at 4°C. Causality: Processing at 4°C halts ex vivo enzymatic degradation of unstable Phase II metabolites (e.g., glucuronides) back into the parent drug.

Protocol 2: LC-MS/MS Bioanalytical Quantification

Objective: Highly specific quantification of the drug in biological matrices without endogenous interference.

  • Step 1: System Validation. Prepare a calibration curve (1–1000 ng/mL) in blank plasma. Spike all samples with an Internal Standard (IS), such as Celecoxib (50 ng/mL). Causality: The IS validates the system by mathematically correcting for any analyte loss during extraction or ion suppression during mass spectrometry.

  • Step 2: Protein Precipitation (PPT). To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the IS. Vortex for 2 minutes. Causality: Acetonitrile denatures plasma proteins (specifically albumin), disrupting the non-covalent bonds and releasing the highly protein-bound drug into the supernatant.

  • Step 3: Centrifugation. Centrifuge at 14,000 × g for 10 minutes to pellet the denatured proteins. Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Step 4: Chromatographic Separation. Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Step 5: Mass Spectrometry. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) utilizing Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides unparalleled specificity by filtering out endogenous plasma lipids; it isolates the specific precursor ion of the drug in the first quadrupole (Q1), fragments it, and isolates a specific product ion in the third quadrupole (Q3) for absolute quantification.

References

  • Zhang, J. Y., et al. (2003). Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. Drug Metabolism and Disposition, 31(4), 491-501.[3] URL:[Link]

  • Agnihotri, S. M., et al. (2009). Pharmacokinetics of intramuscular microparticle depot of valdecoxib in an experimental model. Drug Development and Industrial Pharmacy, 35(11), 1382-1389.[5] URL:[Link]

  • Wang, Y., et al. (2023). Comparison of Pharmacokinetic Profiles in Hypoalbuminemia and Healthy Rats After Parecoxib Sodium Injection by LC–MS/MS. Bioanalysis, 15(7), 385-395. URL:[Link]

Sources

Foundational

In Vivo Toxicity Profile of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide: Mechanistic Insights and Preclinical Evaluation Workflows

Executive Summary In drug development, the dichotomy between target affinity and mechanism-based toxicity often dictates the clinical viability of a pharmacophore. For 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development, the dichotomy between target affinity and mechanism-based toxicity often dictates the clinical viability of a pharmacophore. For 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide —a diaryl-substituted isoxazole sulfonamide belonging to the selective cyclooxygenase-2 (COX-2) inhibitor class—this dichotomy is stark. While the compound delivers potent anti-inflammatory and analgesic efficacy, its in vivo application is constrained by a severe, bifurcated toxicity profile.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the two primary axes of its in vivo toxicity: the target-mediated cardiovascular prothrombotic risk and the idiosyncratic, structure-mediated dermatological hypersensitivity . Furthermore, this guide outlines self-validating in vivo experimental workflows designed to rigorously quantify these risks during preclinical evaluation.

Mechanistic Basis of In Vivo Toxicity

Cardiovascular Toxicity: The Eicosanoid Imbalance

The primary dose-limiting toxicity of this compound class is cardiovascular. In vivo, vascular homeostasis relies on a delicate balance between two eicosanoids. The vascular endothelium utilizes COX-2 to produce prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Conversely, circulating platelets rely on COX-1 to generate thromboxane A2 (TXA2), which drives vasoconstriction and thrombosis.

Administration of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide profoundly and selectively suppresses endothelial COX-2 without affecting platelet COX-1, as detailed in1[1]. This creates a severe prothrombotic eicosanoid imbalance[2]. In high-stress vascular environments (such as post-coronary artery bypass grafting), this deep suppression of COX-2-dependent prostacyclin leads to a highly prothrombotic state, elevating the combined incidence of myocardial infarction and stroke by approximately 3-fold, according to3[3].

G cluster_Endothelium Vascular Endothelium cluster_Platelets Platelets Compound 4-(3-Methyl-5-phenylisoxazol-4-yl) benzenesulfonamide COX2 COX-2 Enzyme Compound->COX2 Selective Inhibition COX1 COX-1 Enzyme Compound->COX1 No Effect PGI2 Prostacyclin (PGI2) (Vasodilator) COX2->PGI2 Decreased Synthesis Imbalance Prothrombotic Eicosanoid Imbalance (Increased Cardiovascular Risk) PGI2->Imbalance Loss of Protection TXA2 Thromboxane A2 (TXA2) (Prothrombotic) COX1->TXA2 Normal Synthesis TXA2->Imbalance Unopposed Activation

Mechanistic pathway of COX-2 inhibition leading to prothrombotic eicosanoid imbalance.

Dermatological Toxicity: Sulfonamide-Induced SJS/TEN

Beyond target-mediated effects, the benzenesulfonamide moiety introduces a severe idiosyncratic risk. In vivo metabolism of the sulfonamide group generates reactive hydroxylamine metabolites. In genetically susceptible individuals (carrying specific HLA allotypes), these metabolites act as immunogenic haptens. This triggers a cytotoxic CD8+ T-cell response against keratinocytes, mediated by Fas/FasL interactions and the release of granulysin, culminating in Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN). A retrospective analysis of the FAERS database highlighted in 4 revealed that this specific drug class exhibits the highest percentage of SJS/TEN cases relative to total adverse drug reactions (10.71%)[4].

Quantitative Toxicity Profile

The following table synthesizes the quantitative toxicity parameters derived from in vivo and clinical pharmacovigilance data.

Toxicity ParameterObserved ValueMechanistic ImplicationSource
SJS/TEN Relative Reporting Rate 10.71% of total ADRsHigh immunogenic potential of the sulfonamide moiety leading to keratinocyte apoptosis.4[4]
Post-CABG Cardiovascular Risk ~3.0-fold increaseSevere PGI2/TXA2 imbalance in high-stress vascular environments.3[3]
COX-2 vs COX-1 Suppression Deep COX-2 suppression at therapeutic dosesLoss of endothelial atheroprotection with unopposed platelet aggregation.1[1]

In Vivo Experimental Workflows

To rigorously evaluate the toxicity of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, standard LD50 tests are insufficient. The following self-validating in vivo protocols must be employed to capture mechanism-specific toxicities.

Protocol 1: Murine FeCl3-Induced Carotid Artery Thrombosis Model (Cardiovascular Risk)

Causality & Rationale: The FeCl3 model is selected over mechanical injury models because it induces lipid peroxidation and endothelial denudation that closely mimics the oxidative stress of atherosclerotic plaque rupture. This specific mechanism is highly sensitive to the endogenous PGI2/TXA2 balance.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate adult male C57BL/6 mice (8-10 weeks old) under standard laboratory conditions.

  • Dosing Regimen: Administer the compound (e.g., 5-10 mg/kg) via oral gavage once daily for 7 days. Maintain a vehicle-only negative control arm and a non-selective NSAID (e.g., naproxen) comparator arm.

  • Surgical Isolation: Anesthetize mice using isoflurane. Surgically expose the common carotid artery, carefully separating it from the vagus nerve.

  • Baseline Flow Measurement: Place a miniature Doppler flow probe around the artery to record baseline hemodynamic blood flow.

  • Thrombosis Induction: Apply a 1x1 mm filter paper saturated with 10% FeCl3 to the adventitial surface of the artery for exactly 3 minutes. Remove the paper and wash the area with warm saline.

  • Monitoring & Endpoint: Continuously monitor blood flow. The primary endpoint is "Time to Occlusion" (TTO), defined as zero flow for >1 minute.

  • Validation & Internal Controls: The system is self-validating through the non-selective NSAID arm. If the surgical technique is correct, the non-selective NSAID will delay TTO (due to concurrent COX-1/TXA2 inhibition), while the selective COX-2 inhibitor will accelerate TTO. This internal divergence validates the mechanism of action in vivo.

Workflow Acclimation 1. Animal Preparation (C57BL/6 Mice) Dosing 2. Compound Dosing (7 Days Oral) Acclimation->Dosing Surgery 3. Carotid Artery Isolation Dosing->Surgery Induction 4. FeCl3 Thrombosis Induction Surgery->Induction Monitoring 5. Doppler Flow Monitoring Induction->Monitoring Analysis 6. Time to Occlusion (TTO) Analysis Monitoring->Analysis

In vivo workflow for assessing prothrombotic risk using the FeCl3-induced thrombosis model.

Protocol 2: PBMC-Keratinocyte Co-Culture in Humanized Mice (Dermatological Risk)

Causality & Rationale: Wild-type rodents do not spontaneously develop SJS/TEN because they lack the specific human leukocyte antigens (HLA) and corresponding T-cell clonotypes required to recognize the sulfonamide-hapten complex. Engrafting immunodeficient mice with HLA-typed human PBMCs ensures that the specific drug-peptide-MHC interaction can occur in vivo.

Step-by-Step Methodology:

  • Humanization: Engraft severely immunodeficient mice (e.g., NOD/SCID/IL2rγ-/-) with human peripheral blood mononuclear cells (PBMCs) sourced from donors with known high-risk HLA alleles.

  • Sensitization: Administer 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide systemically for 14-21 days to allow for metabolic activation and haptenization.

  • Clinical Observation: Monitor daily for signs of epidermal detachment, erythema, and weight loss.

  • Histopathology: Harvest skin tissue at the endpoint. Perform TUNEL staining to quantify keratinocyte apoptosis and immunohistochemistry for CD8+ T-cell infiltration and granulysin expression.

  • Validation & Internal Controls: The model validates itself via a dual-cohort design: mice engrafted with high-risk HLA PBMCs versus mice engrafted with low-risk HLA PBMCs. A positive toxicity signal is only valid if keratinocyte apoptosis is strictly isolated to the high-risk cohort, confirming the idiosyncratic genetic restriction rather than generalized chemical toxicity.

References

  • Source: Taylor & Francis (Expert Opinion on Drug Safety)
  • Source: Journal of Clinical Investigation (JCI)
  • Title: Mechanisms Involved in the Adverse Cardiovascular Effects of Selective Cyclooxygenase-2 Inhibitors Source: MDPI URL
  • Title: Pharmacovigilance and Stevens-Johnson Syndrome (SJS)/Toxic Epidermal Necrolysis (TEN): 55 Years of Retrospective Analysis of the FDA Adverse Event Reporting System (FAERS)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide

Authored by: Senior Application Scientist, Chemical Synthesis Division Abstract This document provides a comprehensive guide for the synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, a diarylisoxazole de...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive guide for the synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, a diarylisoxazole derivative with potential applications in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying mechanistic rationale to ensure robust and reproducible outcomes. The synthesis is structured around a convergent strategy, culminating in the formation of the target compound, a structural isomer of the well-known COX-2 inhibitor, Valdecoxib.

Introduction and Scientific Background

Diarylisoxazoles represent a privileged scaffold in medicinal chemistry, most notably recognized in the structure of selective cyclooxygenase-2 (COX-2) inhibitors like Valdecoxib [4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide].[1][2] The sulfonamide moiety is a critical pharmacophore for this class of compounds, contributing to their binding affinity and selectivity for the COX-2 enzyme.[3][4][5] The specific regioisomer, 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, presents an interesting subject for structure-activity relationship (SAR) studies to explore the impact of substituent placement on the isoxazole core on biological activity.

The synthetic strategy detailed below focuses on the construction of the 3,5-disubstituted isoxazole ring system, a key architectural feature of the target molecule. This is achieved through a classical approach involving the condensation of a β-diketone with hydroxylamine, followed by functionalization of the aryl substituent to introduce the sulfonamide group. This methodology offers a reliable and scalable route to the desired compound.

Synthetic Strategy Overview

The synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is proposed via a multi-step sequence, as illustrated in the workflow diagram below. The key steps involve:

  • Claisen Condensation: Formation of a 1,3-diketone intermediate by reacting an acetophenone derivative with an appropriate ester.

  • Isoxazole Ring Formation: Cyclization of the 1,3-diketone with hydroxylamine to construct the isoxazole core.

  • Chlorosulfonylation: Introduction of a chlorosulfonyl group onto the phenyl ring at the 4-position of the isoxazole.

  • Amination: Conversion of the sulfonyl chloride to the final sulfonamide product.

Synthesis_Workflow cluster_0 Step 1: 1,3-Diketone Synthesis cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Chlorosulfonylation cluster_3 Step 4: Amination A 4-Phenylacetophenone C 1-(4-Phenylphenyl)-1,3-butanedione A->C Sodium Ethoxide B Ethyl Acetate B->C E 4-(3-Methyl-5-phenylisoxazol-4-yl)benzene C->E Base (e.g., NaOAc) D Hydroxylamine HCl D->E G 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonyl chloride E->G Neat or in DCM F Chlorosulfonic Acid I 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide G->I THF or Acetone H Ammonium Hydroxide

Caption: Overall synthetic workflow for 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide.

Detailed Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where necessary. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Characterization of intermediates and the final product should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reagent/SolventSupplierGrade
4-PhenylacetophenoneSigma-Aldrich98%
Ethyl AcetateFisher ScientificAnhydrous
Sodium EthoxideAcros Organics97%
Hydroxylamine HydrochlorideSigma-Aldrich99%
Sodium AcetateFisher ScientificAnhydrous
Chlorosulfonic AcidSigma-Aldrich≥99%
Ammonium HydroxideFisher Scientific28-30%
EthanolFisher ScientificAnhydrous
Dichloromethane (DCM)Fisher ScientificAnhydrous
Tetrahydrofuran (THF)Fisher ScientificAnhydrous
Step-by-Step Synthesis

Step 1: Synthesis of 1-(4-Phenylphenyl)-1,3-butanedione

  • Rationale: This Claisen condensation reaction forms the crucial β-diketone intermediate necessary for the subsequent cyclization to the isoxazole ring. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of ethyl acetate, which then acts as a nucleophile attacking the carbonyl carbon of 4-phenylacetophenone.

  • To a stirred solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-phenylacetophenone (1 equivalent).

  • To this mixture, add ethyl acetate (1.5 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 1-(4-phenylphenyl)-1,3-butanedione.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzene

  • Rationale: This step involves the cyclization of the 1,3-diketone with hydroxylamine to form the isoxazole ring. The reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration. The use of a base like sodium acetate neutralizes the HCl in hydroxylamine hydrochloride.

  • In a round-bottom flask, dissolve 1-(4-phenylphenyl)-1,3-butanedione (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain the crude 4-(3-methyl-5-phenylisoxazol-4-yl)benzene.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 3: Synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonyl chloride

  • Rationale: This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the phenyl ring. Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions.

  • In a clean, dry, round-bottom flask equipped with a dropping funnel and a gas trap, place 4-(3-methyl-5-phenylisoxazol-4-yl)benzene (1 equivalent).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Add chlorosulfonic acid (5-10 equivalents) dropwise to the cooled and stirred starting material. Caution: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum. The crude sulfonyl chloride is often used directly in the next step without further purification.

Step 4: Synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide

  • Rationale: This is a nucleophilic substitution reaction where the sulfonyl chloride is converted to the sulfonamide by reaction with ammonia. Ammonium hydroxide provides the source of ammonia.

  • Dissolve the crude 4-(3-methyl-5-phenylisoxazol-4-yl)benzenesulfonyl chloride (1 equivalent) in a suitable solvent such as THF or acetone.

  • Cool the solution in an ice bath.

  • Add concentrated ammonium hydroxide (excess) dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the organic solvent under reduced pressure.

  • Add water to the residue and collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry it.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide.

Characterization and Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Aromatic protons in the expected regions, a singlet for the isoxazole methyl group, and a broad singlet for the sulfonamide NH₂ protons.
¹³C NMR Carbons of the isoxazole and phenyl rings at their characteristic chemical shifts.
Mass Spec (HRMS) Molecular ion peak corresponding to the calculated exact mass of C₁₆H₁₄N₂O₃S.
Melting Point A sharp melting point range indicating high purity.
Purity (HPLC) >95%

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood, especially when handling chlorosulfonic acid and ammonium hydroxide.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.

  • Ammonium hydroxide is a corrosive and pungent liquid. Avoid inhalation of vapors.

  • Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; hydrolysis of the product.Ensure anhydrous conditions; increase reaction time or temperature.
Formation of regioisomers in Step 2 Non-specific cyclization.Control the pH of the reaction; purify carefully by chromatography.
Low yield in Step 3 Incomplete sulfonation; degradation of starting material.Use a larger excess of chlorosulfonic acid; maintain low temperature during addition.
Incomplete amination in Step 4 Insufficient ammonia; hydrolysis of sulfonyl chloride.Use a larger excess of ammonium hydroxide; ensure the sulfonyl chloride is dry.

References

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777. [Link]

  • Barreca, M. L., et al. (2001). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 44(18), 3039-3043. [Link]

  • Vitale, P., et al. (2004). Novel synthesis of 3,4-diarylisoxazole analogues of valdecoxib: reversal cyclooxygenase-2 selectivity by sulfonamide group removal. Journal of Medicinal Chemistry, 47(20), 4881-4890. [Link]

  • Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 274(13), 8695-8700. [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126. [Link]

  • Carter, J. S., et al. (2000). U.S. Patent No. 6,133,292. Washington, DC: U.S.

Sources

Application

Application Note: Isocratic RP-HPLC Method Development and Validation for 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide

Introduction 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, universally known as Valdecoxib , is a diaryl-substituted isoxazole derivative and a highly selective cyclooxygenase-2 (COX-2) inhibitor[1][2]. Accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, universally known as Valdecoxib , is a diaryl-substituted isoxazole derivative and a highly selective cyclooxygenase-2 (COX-2) inhibitor[1][2]. Accurate quantification of this active pharmaceutical ingredient (API) in both bulk drug substances and pharmaceutical dosage forms requires a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

This application note details the mechanistic rationale, optimized chromatographic conditions, and step-by-step validation protocols required to achieve baseline separation of Valdecoxib from its process impurities (e.g., metaisomers) and degradation products[3].

Mechanistic Rationale for Method Parameters (The "Why")

Developing a reliable HPLC method requires aligning the physicochemical properties of the analyte with the chromatographic environment. Do not treat method parameters as arbitrary; they are direct responses to the molecule's chemical nature.

  • Stationary Phase Causality: Valdecoxib is highly lipophilic (LogP ~3.0) due to its phenyl and isoxazole rings[4]. A reversed-phase C18 column (e.g., Phenomenex Luna C18 or Cosmosil C18, 150 mm × 4.6 mm, 5 µm) provides the necessary hydrophobic surface area to retain the molecule and resolve it from closely related structural isomers and degradation products[1][3].

  • Mobile Phase & pH Control: The molecule possesses a weakly basic profile (estimated pKa ~4.6) alongside a weakly acidic sulfonamide moiety[4]. Utilizing a buffered mobile phase, such as 20 mM Sodium Dihydrogen Phosphate (NaH₂PO₄) or Ammonium Acetate at a slightly acidic to neutral pH (e.g., pH 6.0–6.5), suppresses ionization[1][3]. This ensures the drug remains in a neutral state, preventing peak tailing and retention time drift. An organic modifier like Acetonitrile or Methanol provides the necessary elution strength to overcome the strong hydrophobic interactions with the C18 phase[3].

  • Detection Wavelength: The conjugated π-electron system of the diaryl-isoxazole core exhibits strong UV absorbance. Setting the UV detector between 237 nm and 245 nm captures the maximum absorbance ( λmax​ ), providing an optimal signal-to-noise ratio while minimizing background interference from mobile phase solvents[3][5].

MethodDev A 1. Physicochemical Profiling (LogP ~3.0, pKa ~4.6) B 2. Stationary Phase Selection (End-capped C18, 5 µm) A->B C 3. Mobile Phase Optimization (Buffer pH 6.0-6.5 / Organic) B->C D 4. Method Validation (ICH Q2(R1) Guidelines) C->D

Caption: HPLC Method Development Lifecycle for Valdecoxib based on physicochemical causality.

Data Presentation: Optimized Conditions & System Suitability

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationMechanistic Rationale
Column C18 (150 mm × 4.6 mm, 5 µm)Optimal hydrophobic retention for the diaryl-isoxazole core[1][3].
Mobile Phase Buffer : Organic Modifier (e.g., 55:45 to 60:40)Balances elution strength and ionization suppression[1][3].
Flow Rate 0.8 - 1.5 mL/minEnsures efficient mass transfer and optimal theoretical plates[3][4].
Detection UV at 237 - 245 nmCorresponds to the π-π* transition of the conjugated ring system[3].
Column Temp 25°C - 40°CReduces mobile phase viscosity and improves peak symmetry[3][5].
Injection Vol 10 - 20 µLPrevents column overloading while maintaining high sensitivity.
Table 2: System Suitability and Validation Parameters
ParameterAcceptance Criteria (ICH Q2)Typical Observed Values in Literature
Retention Time (Rt) Consistent (RSD ≤ 2.0%)~2.4 to 11.9 min (method dependent)[3]
Resolution (Rs) > 2.0 (from nearest impurity)> 2.0 (Metaisomer separation)[3]
Tailing Factor (T) ≤ 1.5~1.22
Theoretical Plates (N) > 2000> 10,000
Linearity (R²) ≥ 0.9990.9999
Precision (RSD) ≤ 2.0%0.25% - 0.57%[3]

Step-by-Step Experimental Protocol

This protocol operates as a self-validating system . Analytical trustworthiness dictates that no sample analysis may proceed unless the system suitability criteria (outlined in Diagram 2) are explicitly met.

Mobile Phase Preparation
  • Buffer Preparation: Accurately weigh the required amount of NaH₂PO₄ (or Ammonium Acetate) to prepare a 20 mM aqueous buffer solution[1][3].

  • pH Adjustment: Adjust the pH to the target value (e.g., 6.5) using dilute orthophosphoric acid. Note: 0.1% Triethylamine (TEA) may be added as a silanol-blocking agent to further reduce peak tailing[1][5].

  • Filtration: Filter the buffer through a 0.45 µm hydrophilic membrane filter under vacuum to remove particulates.

  • Blending: Mix the buffer with HPLC-grade Methanol and Tetrahydrofuran (THF) (e.g., 60:30:10 v/v) or Acetonitrile (55:45 v/v)[1][3].

  • Degassing: Degas the mobile phase via ultrasonication for 10 minutes prior to use to prevent baseline noise caused by micro-bubbles.

Standard Solution Preparation
  • Accurately weigh 10 mg of Valdecoxib reference standard and transfer it to a 100 mL volumetric flask.

  • Add 50 mL of the mobile phase (or a 50:50 Water:Acetonitrile diluent) and sonicate for 10 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the diluent to yield a primary stock solution of 100 µg/mL.

  • Perform serial dilutions to prepare working standards spanning the linear range (e.g., 0.30 to 100.0 µg/mL)[1].

Sample Preparation (Tablet Formulation)
  • Weigh and finely powder not less than 20 tablets.

  • Transfer an accurately weighed portion of the powder equivalent to 10 mg of Valdecoxib into a 100 mL volumetric flask[1].

  • Add 60 mL of diluent and sonicate for 15 minutes to extract the API from the excipient matrix.

  • Dilute to volume, mix well, and filter through a 0.45 µm syringe filter (discarding the first 2 mL of filtrate) to obtain a clear solution for injection[1].

System Suitability & Validation Logic

A reliable analytical method must validate itself before generating reportable data. Inject the standard solution in six replicates to confirm system precision.

SystemSuitability Inj Standard Injection (n=6) RSD Peak Area RSD ≤ 2.0% Inj->RSD Tail Tailing Factor ≤ 1.5 Inj->Tail Res Resolution (Metaisomer) > 2.0 Inj->Res Pass System Validated Proceed to Assay RSD->Pass Tail->Pass Res->Pass

Caption: Self-Validating System Suitability Workflow prior to sample assay.

Key Validation Highlights (ICH Q2(R1)):

  • Specificity & Stability-Indicating Power: The method must resolve Valdecoxib from its process impurities (e.g., metaisomers) with a resolution factor ( Rs​ ) > 2.0[3]. Stress testing (acidic, basic, oxidative, thermal, and photolytic) confirms that degradation products do not co-elute with the principal API peak[3][5].

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are established based on signal-to-noise ratios of 3:1 and 10:1, respectively. High-sensitivity methods report LODs as low as 0.5 ng/mL to 3 ng/mL[5].

Conclusion

The developed isocratic RP-HPLC method for 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide leverages the molecule's hydrophobic and weakly basic properties to achieve baseline separation and high-fidelity quantification. By adhering to the mechanistic principles of phase selection and rigorous system suitability checks, this protocol ensures precise, accurate, and reproducible data suitable for routine quality control and stability monitoring.

References

  • Validation of Single Isocratic HPLC Method for the Assay of Valdecoxib and Determination of Metaisomer Impurity. Journal of Chromatographic Science. URL:[Link]

  • Validation of Single Isocratic HPLC Method for the Assay of Valdecoxib and Determination of Metaisomer Impurity - ResearchGate. ResearchGate. URL:[Link]

  • Validation of single isocratic HPLC method for the assay of valdecoxib and determination of metaisomer impurity. PubMed. URL:[Link]

  • Estimation Of Valdecoxib In Tablets By RP-HPLC Method. SciSpace. URL:[Link]

  • HPLC Determination of Valdecoxib from Pharmaceutical Formulation. Asian Journal of Chemistry. URL:[Link]

  • Experimental Log P, pKa and retention times of suspension components. ResearchGate. URL:[Link]

  • Validation of an HPLC Method for the Determination of Valdecoxib and its Degradation Product. ResearchGate. URL:[Link]

Sources

Method

Application Note: LC-MS/MS Quantification of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide in Biological Matrices

Executive Summary The quantification of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide—a structural isomer of the selective COX-2 inhibitor valdecoxib[1]—requires highly sensitive and robust analytical methodologie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide—a structural isomer of the selective COX-2 inhibitor valdecoxib[1]—requires highly sensitive and robust analytical methodologies, particularly when analyzing complex biological matrices like plasma. This application note details a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) workflow. By leveraging negative electrospray ionization (ESI-) and a hybrid protein precipitation/solid-phase extraction (SPE) protocol, this method achieves exceptional sensitivity, mitigates matrix effects, and establishes a self-validating analytical system suitable for rigorous pharmacokinetic and drug development studies.

Structural & Mechanistic Rationale

To design an optimal mass spectrometry assay, we must first analyze the physicochemical properties of the target molecule. 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide features a central isoxazole ring flanked by a methyl group, a phenyl group, and a benzenesulfonamide moiety.

Ionization Causality: Why Negative ESI?

While many pharmaceutical compounds are analyzed in positive ion mode, the presence of the primary sulfonamide group (-SO₂NH₂) dictates a different approach. The sulfonamide proton is relatively acidic. Under slightly acidic to neutral mobile phase conditions (pH ~6.5), the molecule readily deprotonates to form a highly stable [M-H]⁻ anion at m/z 313.0[2].

Choosing ESI- over ESI+ is a strategic decision to enhance the signal-to-noise (S/N) ratio. Plasma matrices are heavily populated with endogenous basic lipids (such as phosphatidylcholines) that ionize efficiently in positive mode, causing severe ion suppression. By operating in negative mode, we structurally blind the mass spectrometer to these basic interferences, drastically reducing matrix effects[3].

Fragmentation Logic

During Collision-Induced Dissociation (CID) in the collision cell, the deprotonated precursor ion (m/z 313.0) undergoes specific, predictable cleavage. The dominant fragmentation pathway involves the rupture of the isoxazole ring, yielding a highly abundant product ion at m/z 118.0[2]. A secondary cleavage involving the loss of the sulfonamide group generates a product ion at m/z 196.0, which serves as an excellent qualifier ion to confirm peak identity[2].

Fragmentation Precursor [M-H]⁻ m/z 313.0 CID Collision Cell (Argon Gas) Precursor->CID Precursor Selection (Q1) Product1 Quantifier Ion m/z 118.0 CID->Product1 CE: -25V Isoxazole Cleavage Product2 Qualifier Ion m/z 196.0 CID->Product2 CE: -18V Sulfonamide Loss

Caption: CID fragmentation pathway of the deprotonated precursor ion (m/z 313.0).

Self-Validating Analytical Strategy

Trustworthiness in bioanalysis requires the protocol to inherently prove its own validity during every run. This method integrates three self-validating mechanisms:

  • Isotopic & Isobaric Crosstalk Prevention : Celecoxib (m/z 380.0 → 316.0) is utilized as the Internal Standard (IS)[3]. The 67 Da mass difference between the target analyte and the IS completely eliminates the risk of isotopic overlap in the first quadrupole (Q1).

  • Proportional Matrix Effect Monitoring : Because Celecoxib is a structural analogue that elutes in close proximity to the target analyte, any residual ion suppression caused by unextracted matrix components will affect both the analyte and IS proportionally. This ensures the peak area ratio remains constant and accurate.

  • Empirical Carryover Proof : The sequence design mandates the injection of a "Zero Sample" (blank matrix spiked only with IS) immediately following the Upper Limit of Quantification (ULOQ) standard. A target analyte peak area in the Zero Sample of <20% of the Lower Limit of Quantification (LLOQ) empirically validates the absence of autosampler carryover.

Step-by-Step Execution Protocols

To maximize recovery and extend column lifetime, this protocol employs a hybrid extraction method: Protein Precipitation (PPT) followed by Solid Phase Extraction (SPE)[2].

Reagents & Materials
  • Target Analyte : 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide (>99% purity).

  • Internal Standard : Celecoxib.

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Buffer : 10 mM Ammonium Acetate in water (pH adjusted to 6.5).

  • SPE Cartridges : Oasis HLB (10 mg/1 cc).

Sample Extraction Workflow
  • Aliquot : Transfer 50 µL of human or animal plasma into a 1.5 mL microcentrifuge tube.

  • Spike : Add 10 µL of the IS working solution (Celecoxib, 500 ng/mL in MeOH). Vortex briefly.

  • Precipitate : Add 150 µL of ice-cold Acetonitrile to denature and precipitate plasma proteins.

  • Agitate & Spin : Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the proteins.

  • Condition SPE : Condition the HLB SPE cartridge with 1 mL MeOH, followed by 1 mL LC-MS grade water.

  • Load : Transfer the clear supernatant from step 4 onto the conditioned SPE cartridge. Allow it to pass through under gravity or low vacuum.

  • Wash : Wash the cartridge with 1 mL of 5% MeOH in water to elute highly polar endogenous interferences.

  • Elute : Elute the target analyte and IS using 1 mL of 100% MeOH into a clean glass tube.

  • Evaporate : Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute : Reconstitute the dried residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 1 minute, transfer to an autosampler vial, and inject 2 µL into the LC-MS/MS system.

Workflow Start Plasma Sample (50 µL) + Internal Standard Precipitation Protein Precipitation + 150 µL Acetonitrile Start->Precipitation Centrifugation Centrifugation 14,000 x g, 10 min, 4°C Precipitation->Centrifugation SPE Solid Phase Extraction HLB Cartridge (Wash: 5% MeOH, Elute: 100% MeOH) Centrifugation->SPE Evaporation Evaporation & Reconstitution N2 stream at 40°C SPE->Evaporation LCMS UPLC-MS/MS Analysis ESI Negative Mode (MRM) Evaporation->LCMS

Caption: Hybrid PPT and SPE sample preparation workflow for sulfonamide extraction from plasma.

Quantitative Parameters & System Suitability

Chromatographic Conditions

Separation is performed on a sub-2-micron C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 μm)[3]. The 10 mM ammonium acetate buffer provides sufficient ionic strength to prevent peak tailing caused by secondary silanol interactions, while maintaining the analyte in its ionizable state[2].

Table 1: UPLC Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (10 mM NH₄OAc) % Mobile Phase B (Acetonitrile)
0.0 0.4 90 10
0.5 0.4 90 10
2.0 0.4 10 90
3.0 0.4 10 90
3.1 0.4 90 10

| 4.0 | 0.4 | 90 | 10 |

Mass Spectrometry Parameters

The mass spectrometer is operated in ESI negative mode using Multiple Reaction Monitoring (MRM).

  • Capillary Voltage : -2.5 kV

  • Desolvation Temperature : 500 °C

  • Desolvation Gas Flow : 800 L/hr

Table 2: Optimized MRM Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
Target Analyte 313.0 118.0 50 35 25 Quantifier[2]
Target Analyte 313.0 196.0 50 35 18 Qualifier[2]

| Celecoxib (IS) | 380.0 | 316.0 | 50 | 40 | 22 | Internal Standard[3] |

Method Validation Metrics

When executed correctly, this protocol yields robust validation metrics that comply with stringent FDA/EMA bioanalytical guidelines.

Table 3: Expected Method Validation Parameters

Parameter Metric / Acceptance Criteria
Linear Dynamic Range 0.5 – 2000 ng/mL (R² > 0.995)[2],[3]
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL (S/N ≥ 10)[2]
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)[3]
Inter-day Accuracy (%RE) ± 15% (± 20% at LLOQ)[3]
Extraction Recovery > 85% consistently across Low, Mid, and High QCs[2],[3]

| Matrix Effect | 90% – 110% (IS-normalized)[3] |

References

  • Zhang, J. Y., Fast, D. M., & Breau, A. P. (2003). Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 61-72.[Link]

  • Wang, Y., et al. (2020). Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study. Drug Delivery, 27(1), 448-454. Taylor & Francis.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 119607, Valdecoxib. PubChem.[Link]

Sources

Application

Application Note &amp; Protocols: Formulation and Characterization of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide Nanoparticles

Abstract 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, a selective COX-2 inhibitor structurally related to valdecoxib and celecoxib, presents significant therapeutic potential for managing inflammation and pain.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, a selective COX-2 inhibitor structurally related to valdecoxib and celecoxib, presents significant therapeutic potential for managing inflammation and pain.[1][2][3] However, its clinical efficacy is often hampered by poor aqueous solubility, which can lead to low and variable oral bioavailability.[4][5][6] Nanoparticle engineering offers a robust strategy to overcome these limitations by increasing the surface area-to-volume ratio, thereby enhancing the dissolution rate and solubility of the drug.[7][8][9] This guide provides a comprehensive overview and detailed protocols for the formulation of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide into nanoparticles using two common "bottom-up" techniques: nanoprecipitation and emulsification-solvent evaporation. Furthermore, it outlines rigorous, step-by-step protocols for the essential characterization of the resulting nanoparticles, ensuring quality control and reproducibility for researchers in drug development.

Introduction to Nanoparticle Formulation for Poorly Soluble Drugs

A significant portion of new chemical entities emerging from drug discovery programs exhibit poor water solubility, posing a major challenge for formulation scientists.[8] For a drug to be absorbed effectively, particularly after oral administration, it must first dissolve in physiological fluids.[4] Formulating a poorly soluble compound like 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide (a BCS Class II drug) as a nanoparticle dispersion can dramatically enhance its dissolution velocity and, consequently, its bioavailability.[1][4][10]

The core principle behind this enhancement is the increase in surface area that occurs when particle size is reduced to the nanometer scale (<1000 nm).[4][8] This guide focuses on two widely adopted and versatile methods for nanoparticle fabrication:

  • Nanoprecipitation (Solvent Displacement): A simple and rapid method where a solution of the drug and a polymer is added to an anti-solvent, causing the drug to precipitate into nanoparticles.[11][12]

  • Emulsification-Solvent Evaporation: This technique involves forming an oil-in-water (o/w) emulsion, where the oil phase contains the drug and a polymer dissolved in a volatile organic solvent. Subsequent evaporation of the solvent leads to nanoparticle formation.[13][14][15]

Crucial to both methods is the use of stabilizers (polymers and/or surfactants) that adsorb onto the nanoparticle surface, providing a protective barrier that prevents aggregation and ensures the stability of the colloidal dispersion.[16][17][18]

Physicochemical Properties of the Active Pharmaceutical Ingredient (API)

Understanding the properties of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is foundational to designing a successful formulation strategy. Its structure is highly similar to valdecoxib.

PropertyValue / DescriptionSignificance for Formulation
Chemical Name 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamideA diaryl-substituted isoxazole derivative.[2]
Molecular Formula C₁₆H₁₄N₂O₃S---
Aqueous Solubility Very low, reported as ~10 µg/mL at 25°C, pH 7.[5][6][19][20]This necessitates solubility enhancement techniques like nanoformulation.
Solubility in Organic Solvents Soluble in methanol, ethanol, and freely soluble in other organic solvents like acetone and DMSO.[2][5][20]This property is exploited in nanoprecipitation and emulsification methods where the drug is first dissolved in an organic solvent.
LogP ~3.2[2]The high lipophilicity indicates good membrane permeability but contributes to poor aqueous solubility.
Classification Biopharmaceutics Classification System (BCS) Class II.[1][10]High permeability, low solubility. The dissolution rate is the limiting step for absorption.

Overall Experimental and Characterization Workflow

The process of creating and validating drug nanoparticles follows a logical sequence, from initial formulation to comprehensive analysis. This workflow ensures that the final product meets the desired specifications for size, stability, and drug content.

G cluster_formulation Part 1: Nanoparticle Formulation cluster_characterization Part 2: Nanoparticle Characterization prep API & Excipient Selection dissolve Organic Phase Preparation (Drug + Polymer in Solvent) prep->dissolve precip Nanoprecipitation (Add to Anti-solvent) dissolve->precip Method A emulsify Emulsification-Solvent Evaporation (Form O/W Emulsion) dissolve->emulsify Method B removal Solvent Removal (Stirring/Evaporation) precip->removal emulsify->removal dls Size & PDI (DLS) removal->dls zeta Surface Charge (Zeta Potential) dls->zeta hplc Drug Loading & EE% (HPLC) zeta->hplc tem Morphology (TEM/SEM) hplc->tem caption Fig 1. General workflow for nanoparticle formulation and characterization.

Fig 1. General workflow for nanoparticle formulation and characterization.

Detailed Formulation Protocols

Protocol 1: Nanoprecipitation Method

This method relies on the rapid diffusion of a solvent, in which the drug and a polymer are dissolved, into an aqueous anti-solvent, leading to supersaturation and precipitation of the drug as nanoparticles.[11][21]

Mechanism of Formation:

G cluster_0 Organic Phase cluster_1 Aqueous Anti-solvent Phase cluster_2 Nanoparticle Formation drug Drug Molecules polymer Polymer Chains solvent Solvent (e.g., Acetone) water Water solvent->water Rapid Mixing & Solvent Diffusion stabilizer Stabilizer (e.g., Poloxamer 188) np Stabilized Nanoparticle stabilizer->np Surface Adsorption water->np Supersaturation Nucleation Growth caption Fig 2. Mechanism of nanoparticle formation by nanoprecipitation.

Fig 2. Mechanism of nanoparticle formation by nanoprecipitation.

Materials and Reagents:

  • 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide (API)

  • Poly(lactic-co-glycolic acid) (PLGA) 50:50, MW 7,000-17,000

  • Poloxamer 188 (Pluronic® F-68) or Polyvinyl Alcohol (PVA)

  • Acetone (HPLC Grade)

  • Deionized Water

Protocol Steps:

  • Prepare the Organic Phase: Accurately weigh 10 mg of the API and 50 mg of PLGA. Dissolve both in 2 mL of acetone. Ensure complete dissolution using gentle vortexing.

  • Prepare the Aqueous Phase: Dissolve 40 mg of Poloxamer 188 in 20 mL of deionized water. This creates a 0.2% w/v stabilizer solution.

  • Nanoprecipitation: Place the aqueous phase in a beaker on a magnetic stirrer set to a constant speed (e.g., 600 rpm). Using a syringe pump for a controlled addition rate, add the organic phase dropwise (e.g., 0.5 mL/min) into the center of the vortex of the stirring aqueous phase.[12][22] A milky white suspension should form instantly.

  • Solvent Evaporation: Leave the resulting suspension stirring at room temperature for at least 4 hours (or overnight) in a fume hood to allow for the complete evaporation of acetone.[22]

  • Storage: Transfer the final nanoparticle suspension to a sealed vial and store at 4°C.

Protocol 2: Emulsification-Solvent Evaporation Method

This technique is particularly suitable for encapsulating lipophilic drugs within a polymeric matrix.[23][24] It involves creating a stable oil-in-water emulsion and then removing the volatile organic solvent to precipitate the polymer and drug into nanoparticles.[13][25]

Materials and Reagents:

  • 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide (API)

  • Poly(lactic-co-glycolic acid) (PLGA) 50:50, MW 7,000-17,000

  • Polyvinyl Alcohol (PVA), 87-90% hydrolyzed, MW 30,000-70,000

  • Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade)

  • Deionized Water

Protocol Steps:

  • Prepare the Organic (Oil) Phase: Weigh 10 mg of the API and 50 mg of PLGA. Dissolve both in 2 mL of dichloromethane (DCM).

  • Prepare the Aqueous Phase: Dissolve 100 mg of PVA in 20 mL of deionized water to create a 0.5% w/v solution. Gentle heating may be required to fully dissolve the PVA. Cool to room temperature before use.

  • Emulsification: Add the organic phase to the aqueous phase. Immediately homogenize this mixture using a high-shear probe sonicator. Emulsify on ice for 2 minutes (e.g., 30 seconds on, 30 seconds off cycles) to prevent overheating. A stable, milky emulsion should be formed.[15]

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at a moderate speed (e.g., 400 rpm) at room temperature for at least 4 hours to evaporate the DCM.[15]

  • Purification (Optional but Recommended): To remove excess PVA, the nanoparticle suspension can be centrifuged (e.g., 15,000 x g, 20 min, 4°C), the supernatant discarded, and the nanoparticle pellet resuspended in deionized water. Repeat this washing step twice.

  • Storage: Resuspend the final nanoparticle pellet in a known volume of deionized water and store at 4°C.

Detailed Nanoparticle Characterization Protocols

Characterization is a critical step to ensure the formulation meets the required quality attributes of size, stability, and drug content.

Protocol 3: Particle Size and Polydispersity Index (PDI) Analysis

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[26][27] This motion is related to the particle's hydrodynamic diameter via the Stokes-Einstein equation.[27][28] The PDI is a measure of the width of the particle size distribution.[29]

Equipment: DLS Instrument (e.g., Malvern Zetasizer, Wyatt DynaPro).

Protocol Steps:

  • Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to achieve a suitable scattering intensity (refer to instrument guidelines, typically a slightly opalescent appearance is sufficient).

  • Instrument Setup: Equilibrate the instrument to 25°C. Select the correct dispersant (Water) and material properties in the software.

  • Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

  • Data Acquisition: Perform at least three replicate measurements.

  • Analysis: Record the Z-average diameter (nm) and the Polydispersity Index (PDI). A PDI value < 0.3 is generally considered acceptable for drug delivery applications, indicating a relatively monodisperse population.

Protocol 4: Zeta Potential Analysis

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface, which is a key indicator of colloidal stability.[30][31][32] It is measured by applying an electric field across the sample and measuring the direction and velocity of particle movement (electrophoretic mobility) using Laser Doppler Velocimetry.[31]

Equipment: DLS Instrument with Zeta Potential capability.

Protocol Steps:

  • Sample Preparation: Dilute the nanoparticle suspension in 1 mM KCl or filtered deionized water. The presence of ions is necessary for the measurement.

  • Instrument Setup: Equilibrate the instrument to 25°C.

  • Measurement: Inject the sample into a folded capillary cell, ensuring no air bubbles are present. Place the cell into the instrument.

  • Data Acquisition: Perform at least three replicate measurements.

  • Analysis: Record the zeta potential in millivolts (mV). For good electrostatic stability, absolute values of zeta potential ≥ 30 mV are desirable, as this indicates sufficient repulsive force to prevent aggregation.[30][31][33] Nanoparticles with zeta potentials between -10 mV and +10 mV are considered neutral and may be prone to aggregation.[33]

Protocol 5: Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

Principle: High-Performance Liquid Chromatography (HPLC) is used to accurately quantify the amount of drug encapsulated within the nanoparticles. An indirect method, which measures the amount of free, unencapsulated drug, is often simpler and is described here.[34][35]

Equipment:

  • HPLC system with UV detector

  • C18 column

  • Centrifugal filter units (e.g., Amicon® Ultra, MWCO 10 kDa)

Protocol Steps:

  • Separation of Free Drug:

    • Take a precise volume (e.g., 500 µL) of the nanoparticle suspension.

    • Place it in a centrifugal filter unit.

    • Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 15 min). The filtrate will contain the free, unencapsulated drug.[34]

  • Preparation of Standards: Prepare a calibration curve of the API in the mobile phase over a suitable concentration range (e.g., 1-50 µg/mL).

  • HPLC Analysis:

    • Set the HPLC detector to the λmax of the drug (e.g., for celecoxib, a similar compound, it is ~252 nm).[36]

    • Inject the standards and the filtrate (containing the free drug) into the HPLC system.

    • Example HPLC Conditions: Mobile Phase: Acetonitrile:Water (60:40 v/v); Flow Rate: 1.0 mL/min; Column: C18 (250 x 4.6 mm, 5 µm).[37]

  • Calculations:

    • From the calibration curve, determine the concentration of the free drug in the filtrate.

    • Calculate the total mass of free drug.

    • Encapsulation Efficiency (EE %):

      • EE (%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100.[38][39]

    • Drug Loading Content (DLC %):

      • To determine DLC, the total mass of the nanoparticles must be known (usually obtained after lyophilization).

      • DLC (%) = [(Total Drug Added - Free Drug) / Total Weight of Nanoparticles] x 100.[39]

Expected Results and Data Interpretation

The success of the formulation is determined by a combination of physical and chemical characteristics. The table below provides a target product profile for the formulated nanoparticles.

ParameterTarget ValueRationale & Interpretation
Z-Average Diameter 100 - 300 nmThis size range is generally optimal for enhancing dissolution and suitable for many routes of administration.
Polydispersity Index (PDI) < 0.3Indicates a narrow, homogenous size distribution, which is crucial for reproducible performance.
Zeta Potential > |25| mVA high absolute value suggests good electrostatic stability, preventing particle aggregation during storage.[31]
Encapsulation Efficiency (EE%) > 80%High EE ensures that a majority of the drug is successfully loaded, maximizing therapeutic efficiency and minimizing waste.
Drug Loading Content (DLC%) 5-15%This value is dependent on the drug-to-polymer ratio. A higher DLC is often desirable to reduce the total amount of excipient administered.
Morphology (TEM/SEM) Spherical, non-aggregatedElectron microscopy visually confirms the size, shape, and dispersity of the nanoparticles, corroborating DLS data.

Conclusion

The protocols detailed in this guide provide a robust framework for the successful formulation and characterization of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide nanoparticles. Both nanoprecipitation and emulsification-solvent evaporation are effective methods for producing nanoparticles with desirable characteristics for enhanced drug delivery. Rigorous characterization using DLS, zeta potential analysis, and HPLC is essential to ensure the formulation is optimized for size, stability, and drug content, thereby paving the way for further preclinical and clinical development.

References

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Method

Application Notes and Protocols for the Synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide Derivatives

Abstract This document provides a comprehensive technical guide for the synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide and its derivatives. This molecular scaffold is of significant interest to the pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide and its derivatives. This molecular scaffold is of significant interest to the pharmaceutical and medicinal chemistry sectors, forming the core structure of selective COX-2 inhibitors like Valdecoxib.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies grounded in established chemical principles. We will elucidate the causal logic behind experimental choices, provide robust protocols for synthesis and characterization, and discuss the therapeutic relevance of this important class of compounds.

Introduction and Strategic Overview

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in numerous pharmacologically active agents.[3][4] When coupled with a phenylsulfonamide moiety, it gives rise to a class of compounds with potent and selective inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[1][5][6] The archetypal drug Valdecoxib, 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, exemplifies this structural class.[2]

The synthesis of these derivatives is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. Our strategic approach involves a convergent synthesis, where the two key fragments—the isoxazole core and the benzenesulfonamide group—are constructed and then coupled. The most common and reliable pathway involves the initial formation of a 1,3-dicarbonyl precursor, which is then cyclized with hydroxylamine to form the isoxazole ring, followed by functionalization of an attached phenyl ring to install the sulfonamide group.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals the key bond formations and strategic disconnections necessary for its synthesis. The primary approach involves disconnecting the C-N bond of the sulfonamide and the C-S bond, leading back to a phenyl-substituted isoxazole. The isoxazole ring itself is disconnected via its characteristic synthesis from a 1,3-dicarbonyl compound and hydroxylamine.

G Target Target Molecule 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide SulfonylChloride 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonyl chloride Target->SulfonylChloride  Ammonia (Amination) Isoxazole 4-Phenylacetyl-3-methyl-5-phenylisoxazole Diketone 1,3-Dicarbonyl Precursor (e.g., Phenylacetylacetone) Isoxazole->Diketone  Cyclization Hydroxylamine Hydroxylamine (NH2OH) Isoxazole->Hydroxylamine  Cyclization SulfonylChloride->Isoxazole  Chlorosulfonic Acid (Chlorosulfonation) AnilineDeriv 4-(3-Methyl-5-phenylisoxazol-4-yl)aniline Diketone->AnilineDeriv  Acylation

Diagram 1: Retrosynthetic pathway for the target molecule.

Synthesis of the Isoxazole Core

The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved through the condensation of a β-diketone with hydroxylamine. This method is robust and allows for variation in the substituents at the 3- and 5-positions.

Protocol 1: Synthesis of 1-Phenylbutane-1,3-dione (Benzoylacetone)

This protocol outlines the Claisen condensation to form the β-diketone precursor.

Principle: The Claisen condensation involves the reaction of an ester (ethyl acetate) with a ketone (acetophenone) in the presence of a strong base (sodium ethoxide) to form a β-diketone. The base deprotonates the α-carbon of the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.

Materials:

  • Acetophenone

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reaction Initiation: Dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol (50 mL) in the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: In the dropping funnel, prepare a mixture of acetophenone (1.0 eq.) and ethyl acetate (1.5 eq.). Add this mixture dropwise to the stirred sodium ethoxide solution over 30 minutes.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidification: Carefully acidify the aqueous solution with 1 M HCl until the pH is approximately 5-6. A yellowish oil or solid will precipitate.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Protocol 2: Cyclization to form 3-Methyl-5-phenylisoxazole

Principle: The β-diketone (benzoylacetone) undergoes a cyclocondensation reaction with hydroxylamine. The hydroxylamine first forms an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.[7][8][9]

Materials:

  • 1-Phenylbutane-1,3-dione (from Protocol 1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or another suitable base

  • Ethanol

  • Water

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1-phenylbutane-1,3-dione (1.0 eq.) in ethanol (30 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) to the solution. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water. The product will often precipitate as a white or off-white solid.

  • Filtration: Collect the solid by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Purification: The crude 3-methyl-5-phenylisoxazole can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis of the Benzenesulfonamide Moiety

This part of the synthesis involves introducing the sulfonamide group onto a phenyl ring that is first attached to the isoxazole core.

Protocol 3: Friedel-Crafts Acylation to produce 4-(3-Methyl-5-phenylisoxazol-4-yl)acetophenone

Principle: This step is a placeholder for a more direct synthesis of the final compound, as direct sulfonation of the phenyl-isoxazole can be complex. A more common route involves starting with a pre-functionalized aniline. However, for derivatization, one might acylate the phenyl-isoxazole and then proceed. For the specific synthesis of the title compound, a more direct route starting from deoxybenzoin is often employed.[1] Below is an alternative and more direct workflow.

Convergent Synthesis Workflow (Valdecoxib Synthesis)

A more efficient and industrially relevant synthesis builds the core structure with the necessary phenyl groups already in place.[1]

G cluster_0 Part 1: Isoxazole Core Synthesis cluster_1 Part 2: Sulfonamide Functionalization Deoxybenzoin Deoxybenzoin + Methyl Chloroacetate Isoxazoline Isoxazoline Intermediate (5) Deoxybenzoin->Isoxazoline 1. n-BuLi 2. EtOAc SulfonamideIsoxazoline Sulfonamide Isoxazoline (6) Isoxazoline->SulfonamideIsoxazoline 1. ClSO3H 2. NH4OH FinalProduct Valdecoxib 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide SulfonamideIsoxazoline->FinalProduct 1. Formic Acid, Et3N 2. NaOH (aq)

Diagram 2: Convergent synthesis workflow for Valdecoxib.

Protocol 4: Synthesis of the Sulfonamide Intermediate (6)

This protocol follows the convergent pathway.[1]

Principle: This route begins with deoxybenzoin. Its dianion is condensed with an acetate source to form an isoxazoline intermediate. This intermediate is then chlorosulfonated and subsequently aminated.

Materials:

  • Deoxybenzoin

  • n-Butyllithium (n-BuLi)

  • Ethyl acetate (EtOAc)

  • Chlorosulfonic acid (ClSO₃H) - EXTREME CAUTION

  • Ammonium hydroxide (NH₄OH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dianion Formation: Dissolve deoxybenzoin (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (2.0 eq.) dropwise, maintaining the low temperature. Stir for 1 hour.

  • Condensation: Add ethyl acetate (1.1 eq.) to the dianion solution and allow the reaction to slowly warm to room temperature. This forms the isoxazoline intermediate (5).

  • Chlorosulfonation (CAUTION): Cool the reaction mixture containing the isoxazoline intermediate to 0 °C. Add chlorosulfonic acid (2.0 eq.) dropwise with vigorous stirring. This reaction is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

  • Amination: After stirring for 1-2 hours, carefully quench the reaction by pouring it onto crushed ice. Then, add concentrated ammonium hydroxide until the solution is strongly basic. The sulfonamide product will precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry. This yields the sulfonamide isoxazoline intermediate (6).

Protocol 5: Aromatization to Final Product

Principle: The isoxazoline intermediate is aromatized to the final isoxazole structure. This can be achieved through a formate ester intermediate followed by hydrolysis.[1]

Materials:

  • Sulfonamide isoxazoline intermediate (6)

  • Formic acid

  • Triethylamine (Et₃N)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Formate Ester Formation: Suspend the intermediate (6) in a mixture of formic acid and triethylamine. Heat the mixture to reflux for 2-4 hours.

  • Hydrolysis: Cool the reaction mixture and add aqueous sodium hydroxide solution. Stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Precipitation: Acidify the solution with HCl to precipitate the final product, 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.

Characterization of Derivatives

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Technique Expected Observations for 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide
¹H NMR - Aromatic protons of the phenyl and benzenesulfonamide rings (multiplets, ~7.2-7.8 ppm).- Singlet for the isoxazole methyl group (~2.4 ppm).- Broad singlet for the sulfonamide -NH₂ protons (~7.0 ppm, exchanges with D₂O).
¹³C NMR - Signals for aromatic carbons (~125-145 ppm).- Signals for isoxazole ring carbons (~110, 160, 165 ppm).- Signal for the methyl carbon (~12 ppm).
FT-IR (cm⁻¹) - N-H stretching of sulfonamide (~3350, 3250 cm⁻¹).- Asymmetric and symmetric S=O stretching (~1340, 1160 cm⁻¹).- C=N stretching of the isoxazole ring (~1600 cm⁻¹).
Mass Spec (ESI) Calculated [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the derivative.

Application Note: Therapeutic Relevance and Mechanism

Derivatives of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide are primarily investigated for their anti-inflammatory properties. Their mechanism of action is rooted in the selective inhibition of the COX-2 enzyme.

G cluster_pathway Inflammatory Pathway cluster_drug Drug Action ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Drug Isoxazole-Sulfonamide Derivative Drug->COX2 Inhibits

Diagram 3: Mechanism of COX-2 inhibition by isoxazole-sulfonamide derivatives.

The sulfonamide group is critical for binding to a specific hydrophilic side pocket present in the COX-2 active site but absent in the COX-1 isoform, which confers selectivity. This selectivity is highly desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2. Beyond anti-inflammatory applications, this scaffold has been explored for anticancer and antibacterial activities.[4][10][11]

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low yield in isoxazole cyclization (Protocol 2) - Incomplete reaction.- Formation of side products (e.g., isoxazoline, oxime).[12]- Incorrect pH; free hydroxylamine not efficiently generated.- Increase reaction time and/or temperature.- Use a stronger base or a dehydrating agent to favor aromatization.[12]- Ensure sufficient base is used to neutralize the HCl salt and drive the reaction.
Difficulty in chlorosulfonation (Protocol 4) - Moisture contamination deactivating chlorosulfonic acid.- Insufficient amount of chlorosulfonic acid.- Use rigorously dried glassware and anhydrous solvents.- Increase the equivalents of chlorosulfonic acid. Handle this reagent with extreme care.
Impure final product after recrystallization - Co-precipitation of starting materials or byproducts.- Unsuitable recrystallization solvent.- Perform column chromatography on silica gel for purification.- Screen a range of solvent systems (e.g., ethyl acetate/hexanes, methanol, isopropanol) for recrystallization.

References

  • Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. PubMed.
  • A Technical Guide to the Synthesis and Characterization of Celecoxib Deriv
  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermedi
  • Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)
  • Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. J-Stage.
  • Synthesis of Sulphonamide
  • Synthesis of Sulfanilamide. Chemistry Steps.
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy.
  • Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv.
  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIV
  • Technical Support Center: Synthesis of Isoxazoles
  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research.
  • Synthesis of sulfonamides from aniline by using DABSO.
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC - NIH.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines.
  • Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evalu
  • Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Organic Chemistry Portal.
  • Isoxazole-containing sulfonamides with high cytostatic potential: in silico and in vitro studies. Vilnius, Lithuania.
  • Structure of biologically active sulfonamide-isoxazole hybrids.
  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational explor
  • 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.
  • 4-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide synthesis. chemicalbook.
  • Taming Hydroxylamine for Carbonylative Cyclization of Aryl Alkynes to Isoquinolones via Isocyanate. CCS Chemistry - Chinese Chemical Society.
  • Synthesis of β-hydroxy ketones and aldehydes. Organic Chemistry Portal.
  • Chemoselective cyclization of unprotected linear peptides by α-ketoacid-hydroxylamine amide-lig
  • Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4).
  • 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. PubMed.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide

Welcome to the technical support center for the synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, a potent and selective COX-2 inhibitor. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, a potent and selective COX-2 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, improve yield, and ensure the highest purity of the final product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing diagnoses and actionable solutions based on established chemical principles and field-proven experience.

Issue 1: Low Yield in Isoxazole Ring Formation

Q: My isoxazole ring formation step via the condensation of a 1,3-dicarbonyl precursor with hydroxylamine is resulting in a low yield. What are the likely causes and how can I improve it?

A: Low yields in the Claisen isoxazole synthesis are a common challenge, often stemming from incomplete reaction, side reactions, or the formation of regioisomers.[1]

Diagnosis and Solutions:

  • Incomplete Reaction (Stalled at Monoxime/Dihydroisoxazole Intermediate): The reaction proceeds in two main stages: the initial nucleophilic attack of hydroxylamine on a carbonyl group to form an oxime intermediate, followed by cyclization and dehydration to form the aromatic isoxazole ring. The second step, dehydration, often has a higher activation energy.[2]

    • Solution 1: Thermal Activation: Gradually increase the reaction temperature. However, be cautious as excessive heat can lead to decomposition. A controlled approach, such as using a microwave reactor, can allow for rapid heating to a specific setpoint, potentially improving the yield of the dehydration step.[2]

    • Solution 2: Chemical Activation: If thermal activation leads to decomposition ("tarring"), switch to a chemical approach at a lower temperature. Add a dehydrating agent or an acid catalyst to facilitate the ring closure. Mild options include Amberlyst-15 or silica gel for an overnight reaction at room temperature. For more robust substrates, a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can be effective.[2]

  • Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl, hydroxylamine can attack either carbonyl group, leading to a mixture of 3,5- and 5,3-disubstituted isoxazoles.

    • Solution: Solvent and Reagent Control: The choice of solvent can influence regioselectivity. Aprotic polar solvents like acetonitrile (MeCN) have been shown to favor the formation of specific regioisomers.[1] Additionally, using a precursor with differentiated carbonyl reactivity, such as a β-enamino diketone, can provide better control over the initial nucleophilic attack.[1]

  • Side Reactions: At elevated temperatures, the nitrile oxide intermediate, which can be in equilibrium, may undergo dimerization to form furoxan byproducts.[2]

    • Solution: Temperature and Concentration Control: Lowering the reaction temperature can minimize dimerization. If using a method that generates a nitrile oxide in situ for a 1,3-dipolar cycloaddition, slow addition of the nitrile oxide precursor to a solution containing an excess of the alkyne will keep the concentration of the reactive intermediate low, favoring the desired cycloaddition over dimerization.[2]

Experimental Protocol: Optimized Isoxazole Formation with TFA Catalysis

  • To a solution of your 1,3-dicarbonyl precursor (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour to allow for the initial formation of the oxime intermediate.

  • Add trifluoroacetic acid (TFA) (0.1 equivalents) to the reaction mixture.

  • Heat the reaction to a gentle reflux (or a controlled 80 °C) and monitor the progress by TLC until the starting material and intermediate are consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Poor Yield and Impurities in the Sulfonylation Step

Q: I am observing a low yield and several impurities after reacting my amino-isoxazole intermediate with 4-sulfamoylbenzoyl chloride. How can I optimize this step?

A: The sulfonylation of an amino-isoxazole is a critical step that can be hampered by side reactions and incomplete conversion. The primary challenges are the hydrolysis of the sulfonyl chloride and the formation of di-sulfonated byproducts.

Diagnosis and Solutions:

  • Hydrolysis of Sulfonyl Chloride: 4-Sulfamoylbenzoyl chloride is highly reactive and susceptible to hydrolysis by water, which will reduce the amount of reagent available for the desired reaction and form the corresponding sulfonic acid, complicating purification.

    • Solution 1: Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile). Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

    • Solution 2: Biphasic System: A biphasic system can be employed to protect the sulfonyl chloride from hydrolysis. In this method, the sulfonyl chloride is formed in an aqueous medium where it precipitates and can be isolated before being added to the amine solution in an anhydrous organic solvent.

  • Incomplete Reaction: The amino-isoxazole may not be sufficiently nucleophilic to react completely with the sulfonyl chloride, especially if there is steric hindrance.

    • Solution 1: Base Selection: Use a non-nucleophilic base like pyridine or triethylamine (1.1-1.5 equivalents) to scavenge the HCl byproduct and drive the reaction to completion.

    • Solution 2: Temperature Control: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

  • Formation of Di-sulfonated Impurity: If the reaction conditions are not carefully controlled, a second molecule of the amino-isoxazole can react with the newly formed sulfonamide, leading to a di-sulfonated impurity.

    • Solution: Stoichiometry and Slow Addition: Use a slight excess of the sulfonyl chloride (1.0-1.05 equivalents) and add it dropwise to the solution of the amino-isoxazole. This maintains a low concentration of the sulfonyl chloride and minimizes the chance of over-reaction.

Experimental Protocol: Optimized Sulfonylation

  • Dissolve the amino-isoxazole intermediate (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-sulfamoylbenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide?

A: A widely employed and robust synthetic strategy involves a multi-step process.[3][4] The key steps are:

  • Claisen Condensation: Reaction of phenylacetonitrile and methyl benzoate to form a key benzoylphenylacetonitrile intermediate.

  • Hydroxylamine Reaction and Cyclization: Treatment with hydroxylamine hydrochloride to form the 3-methyl-5-phenylisoxazole core.

  • Sulfonylation: Introduction of the benzenesulfonamide moiety, often through chlorosulfonation followed by amination.[3]

Q2: I've identified an impurity with a mass corresponding to a dimer of my final product. What is its likely structure and how can I avoid it?

A: A common dimeric impurity is 4,4'-(sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole).[5] This impurity can arise from the reaction of the final product with the sulfonyl chloride intermediate. To minimize its formation, ensure that the sulfonylation reaction is carried out with careful control of stoichiometry and that the sulfonyl chloride is added slowly to the reaction mixture.

Q3: My final product has poor solubility in common organic solvents for purification. What are my options?

A: 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide has limited solubility, which can make purification by column chromatography challenging.[6]

  • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems, such as ethanol/water, isopropanol, or ethyl acetate/hexane, to find the optimal conditions for obtaining high-purity crystals.

  • Solid Dispersion: For highly insoluble batches, preparing a solid dispersion can improve solubility for further processing or analysis. This involves dissolving the compound and a carrier (like PEG 4000) in a solvent, then rapidly removing the solvent to create an amorphous, more soluble form.[6]

Q4: What are the critical parameters to control to ensure high regioselectivity in the isoxazole ring formation?

A: For the synthesis of 3,4-diarylisoxazoles, achieving the correct regiochemistry is paramount. In 1,3-dipolar cycloaddition reactions, the choice of catalyst can be critical. Ruthenium(II)-catalyzed cycloadditions have been shown to favor the formation of the desired 3,4-diaryl-substituted isoxazoles, while thermal conditions may favor the 3,5-diaryl isomers.[7]

Visualizing the Synthesis and Troubleshooting

Diagram 1: General Synthetic Pathway

G A 1,3-Dicarbonyl Precursor C Amino-Isoxazole Intermediate A->C Condensation/ Cyclization B Hydroxylamine B->C E Final Product C->E Sulfonylation D 4-Sulfamoylbenzoyl Chloride D->E

Caption: A simplified workflow of the two main stages in the synthesis.

Diagram 2: Troubleshooting Low Yield in Isoxazole Formation

G Start Low Yield in Isoxazole Formation Q1 Is the reaction stalling at the intermediate? Start->Q1 A1_Yes Increase Temperature or Add Dehydrating Agent (TFA) Q1->A1_Yes Yes A1_No Check for Regioisomers or Side Products Q1->A1_No No A2_Regio Modify Solvent (e.g., MeCN) or Use β-enamino diketone A1_No->A2_Regio Regioisomers A2_Side Lower Temperature and/or Control Reagent Concentration A1_No->A2_Side Side Products

Caption: Decision tree for addressing low yields in the isoxazole ring formation step.

Quantitative Data Summary

ParameterTypical RangeFactors Influencing Outcome
Isoxazole Formation Yield 40-85%Reaction temperature, catalyst, solvent, purity of starting materials.
Sulfonylation Yield 60-90%Anhydrous conditions, choice of base, slow addition of sulfonyl chloride.
Final Product Purity >98%Effective purification (recrystallization), minimization of side reactions.

References

  • Al-Zoubi, R. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5186-5196. [Link]

  • BenchChem Technical Support Team. (2026).
  • The Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Kharde, A. K., et al. (2025). Optimization of the reaction conditions.
  • Reddy, T. S., et al. (2015). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. PMC. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. NSF PAR.
  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777. [Link]

  • Pharmaffiliates. (n.d.). Valdecoxib-impurities. Retrieved from [Link]

  • BenchChem. (2025). Improving Valdecoxib solubility for in vitro studies. BenchChem.
  • Nongrum, R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • Kumar, A., et al. (2024). Construction of Isoxazole ring: An Overview. Nanobioletters.
  • Huang, Y., et al. (2009). Synthesis of Valdecoxib. Chinese Journal of Modern Applied Pharmacy, (6), 465-466.
  • Patel, P. R., et al. (2005). A novel process for preparing valdecoxib.
  • Zhang, Y., et al. (2018). Parecoxib sodium degradation impurity, and preparation method, detection method and application thereof.
  • da Silva, A. B., et al. (2014). Novel valdecoxib derivatives by ruthenium(ii)-promoted 1,3-dipolar cycloaddition of nitrile oxides with alkynes – synthesis and COX-2 inhibition activity. PMC. [Link]

  • Yasmeen, S., et al. (2010). N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide. PMC. [Link]

  • Li, H., et al. (2019). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PMC. [Link]

  • Di Nunno, L., et al. (2013). Synthesis, Pharmacological Characterization, and Docking Analysis of a Novel Family of Diarylisoxazoles as Highly Selective Cyclooxygenase-1 (COX-1) Inhibitors. Journal of Medicinal Chemistry, 56(10), 3843-3854.
  • Veeprho. (n.d.). Valdecoxib Impurity 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of 4,5‐diarylisoxazole‐3‐carboxamides (Hsp90 inhibitors, A). Retrieved from [Link]

  • Kallman, M. J., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. [Link]

  • BenchChem. (2025).
  • Abdel-Aziz, A. A., et al. (2010). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. PMC. [Link]

  • de Oliveira, R. B., et al. (2026). Synthesis of 3,5-Diarylisoxazole Derivatives and Evaluation of in vitro Trypanocidal Activity. Journal of the Brazilian Chemical Society.
  • Di Nunno, L., et al. (2004). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal.
  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. PubMed. [Link]

  • Global Substance Registration System. (n.d.). 4-AMINO-N-(4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)BENZENESULFONAMIDE. Retrieved from [Link]

  • BenchChem. (2025). strategies to reduce impurities in benzamide synthesis. BenchChem.
  • Federal Office of Consumer Protection and Food Safety (BVL). (2026). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]

  • Drach, S. V., et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. MDPI. [Link]

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Optimization

Resolving solubility issues with 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide

Welcome to the Formulation Diagnostics and Technical Support Center for 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide , commonly known as Valdecoxib. As a highly potent COX-2 inhibitor, Valdecoxib presents signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Diagnostics and Technical Support Center for 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide , commonly known as Valdecoxib. As a highly potent COX-2 inhibitor, Valdecoxib presents significant formulation challenges due to its extreme hydrophobicity and classification as a Biopharmaceutics Classification System (BCS) Class II compound.

This guide is engineered for research scientists and drug development professionals. It bypasses basic theory to provide actionable, causality-driven troubleshooting, self-validating protocols, and thermodynamic insights into solubilization strategies.

Part 1: Diagnostic Knowledge Base (FAQs)

Q: Why does Valdecoxib resist aqueous dissolution, and what is its baseline solubility? A: Valdecoxib exhibits an exceptionally poor baseline aqueous solubility of approximately 10 µg/mL at room temperature[1]. This resistance is driven by its highly stable crystalline lattice and the absence of readily ionizable functional groups at physiological pH. Without excipient intervention to lower the Gibbs free energy of the system, solvation remains thermodynamically unfavorable.

Q: When formulating solid dispersions, why is PEG 4000 preferred over higher molecular weight variants (e.g., PEG 8000 or 10000)? A: Empirical thermodynamic studies demonstrate that as the molecular weight of polyethylene glycol (PEG) increases, the aqueous solubility of the dispersed Valdecoxib paradoxically decreases[2]. Higher molecular weight PEGs generate higher localized viscosity in the unstirred water layer surrounding the particle, impeding drug diffusion. Furthermore, the Gibbs free energy of transfer ( ΔGtr∘​ ) is most negative for PEG 4000, indicating that the thermodynamic drive for spontaneous solubilization is maximized at this specific chain length[2][3].

Q: How does the choice of surfactant alter the micellar solubilization locus for Valdecoxib? A: The solubilization site depends heavily on the surfactant's ionic nature. In nonionic surfactants with long hydrocarbon chains (like Cremophor EL or Tween 80), Valdecoxib partitions deeply into the hydrophobic core of the micelle[1]. Conversely, when using anionic surfactants like Sodium Lauryl Sulfate (SLS), the locus of solubilization shifts to the outer palisade region of the micelle, facilitating rapid interaction with the aqueous bulk[1]. Cremophor EL has been shown to yield the highest overall solubility enhancement (up to 70-fold) among tested surfactants[1].

Part 2: Workflow & Mechanistic Visualizations

solubilization_workflow start Valdecoxib (BCS Class II) Solubility < 10 µg/mL eval Evaluate Formulation Goal start->eval cd Liquid/Parenteral or Fast Tablet (Cyclodextrin Complexation) eval->cd High Biocompatibility sd Solid Oral Dosage Form (Solid Dispersion) eval->sd High Drug Loading micelle Liquid Formulation (Micellar Solubilization) eval->micelle Cost-Effective cd_method Kneading / Common Solvent with HPβCD or SBE7βCD cd->cd_method sd_method Melting / Solvent Evaporation with PEG 4000 or PVP K-30 sd->sd_method micelle_method Surfactant Addition (Cremophor EL, SLS, Tween 80) micelle->micelle_method

Workflow for selecting Valdecoxib solubilization strategies based on formulation goals.

asd_mechanism cryst Crystalline Valdecoxib (Highly Hydrophobic, High Lattice Energy) melt Thermal/Solvent Disruption (Melting with PEG 4000) cryst->melt Heat + Carrier amorphous Amorphous Valdecoxib Dispersed in Carrier (Reduced Particle Size, Improved Wettability) melt->amorphous Cooling/Solidification dissolution Rapid Dissolution in Aqueous Media (Negative ΔG°tr) amorphous->dissolution Exposure to GI Fluids

Thermodynamic and kinetic mechanism of Valdecoxib solid dispersion using PEG 4000.

Part 3: Diagnostic Troubleshooting Guide

Issue 1: Recrystallization in Solid Dispersions (SDs)
  • Symptom: X-ray diffraction (XRD) reveals distinct crystalline peaks emerging over time, or dissolution rates drop during accelerated stability testing.

  • Root Cause: Thermodynamic reversion of the high-energy amorphous Valdecoxib back to its low-energy crystalline state. This occurs if the carrier-to-drug ratio is too low to maintain molecular isolation, or if the melting method failed to achieve a homogenous single-phase melt.

  • Resolution:

    • Shift the drug-to-carrier ratio to at least 1:5 or 1:10 (Valdecoxib:PEG 4000) to ensure complete molecular dispersion[3].

    • Alternatively, utilize Polyvinylpyrrolidone (PVP K-30) via a kneading method. The anti-plasticizing effect of PVP's high glass transition temperature ( Tg​ ) kinetically restricts drug molecular mobility, stabilizing the amorphous state[4].

Issue 2: Low Complexation Efficiency in Cyclodextrin (CD) Systems
  • Symptom: Phase solubility diagrams show a plateau (B-type curve), or the final formulation fails to achieve complete dissolution within 20 minutes.

  • Root Cause: Steric hindrance prevents the bulky 3-methyl-5-phenylisoxazole moiety from fully entering the hydrophobic CD cavity. Additionally, standard β -cyclodextrin has inherent aqueous solubility limits that cap formulation strength.

  • Resolution: Upgrade the host molecule to highly hydrophilic derivatives like Hydroxypropyl- β -cyclodextrin (HP β CD) or Sulfobutyl ether-7- β -cyclodextrin (SBE7 β CD)[1][5]. Ensure a 1:2 molar ratio (Drug:CD) is used during the kneading method, which has been proven to maximize dissolution efficiency in 0.1N HCl[5].

Part 4: Self-Validating Standard Operating Procedures (SOPs)

SOP A: Preparation of Valdecoxib-PEG 4000 Solid Dispersion (Melting Method)

Rationale: Thermal disruption of the drug's crystal lattice followed by rapid cooling traps the drug in an amorphous state within the hydrophilic PEG matrix, drastically reducing the mean dissolution time (MDT)[3].

  • Preparation: Accurately weigh Valdecoxib and PEG 4000 in a 1:5 mass ratio[3].

  • Melting: Heat the PEG 4000 in a porcelain dish over a controlled water bath to 60-65°C until completely molten.

  • Dispersion: Gradually incorporate the Valdecoxib powder into the molten PEG 4000 under continuous magnetic stirring to ensure homogenous distribution.

  • Quenching: Rapidly cool the mixture by placing the dish in an ice bath.

    • Scientific Context: Rapid cooling kinetically traps the drug molecules in a disordered state, preventing the nucleation and crystal growth that would otherwise lead to a low-energy, insoluble crystalline lattice.

  • Milling: Store the solidified mass in a desiccator for 24 hours, then pulverize using a mortar and pestle. Pass through a #60 mesh sieve.

  • Validation Check: Perform Differential Scanning Calorimetry (DSC). A successful batch will exhibit the complete absence of the characteristic Valdecoxib endothermic melting peak at ~163°C, confirming full amorphization[3].

SOP B: Preparation of Valdecoxib-HP β CD Inclusion Complex (Kneading Method)

Rationale: Mechanical shear combined with a bridging solvent forces the hydrophobic drug into the cyclodextrin cavity, forming a stable, water-soluble inclusion complex[5].

  • Weighing: Weigh Valdecoxib and HP β CD in a 1:2 molar ratio[5].

  • Wetting: Place the HP β CD in a glass mortar. Add a minimal volume of an ethanol:water (1:1 v/v) mixture to form a smooth, homogenous paste.

  • Kneading: Add the Valdecoxib geometrically to the paste. Knead continuously for 45-60 minutes. Add trace amounts of the solvent mixture as needed to maintain a paste-like consistency.

    • Scientific Context: The solvent acts as a molecular lubricant, temporarily dissolving trace amounts of the drug to facilitate its diffusion into the hydrophobic core of the cyclodextrin.

  • Drying: Transfer the paste to a vacuum oven and dry at 45°C for 24 hours to remove all residual solvent.

  • Sizing: Gently crush the dried complex and pass through a #100 mesh sieve.

  • Validation Check: Conduct Fourier-Transform Infrared (FTIR) spectroscopy. Look for shifts or attenuation in the sulfonamide ( −SO2​NH2​ ) stretching bands, indicating successful host-guest interaction within the CD cavity[5].

Part 5: Quantitative Data Presentation

Table 1: Comparative Efficacy of Solubilization Strategies for Valdecoxib

Solubilization TechniqueCarrier / ExcipientOptimal RatioMechanism of EnhancementPerformance Gain
Micellar Solubilization Cremophor ELPhase DependentPartitioning into hydrophobic micelle core[1]~70-fold increase in absolute aqueous solubility[1]
Solid Dispersion PEG 40001:5 to 1:10 (w/w)Amorphization, improved wettability, negative ΔGtr∘​ [2][3]Significant MDT reduction; rapid release[3]
Solid Dispersion PVP K-301:4 (w/w)Crystal lattice disruption, kinetic stabilization[4]>85% release in 5 mins[4]
Inclusion Complexation HP β CD1:2 (Molar)Host-guest encapsulation, shielding hydrophobic moieties[5]Near 100% dissolution efficiency in 0.1N HCl[5]

References

  • A comparative solubility enhancement profile of valdecoxib with different solubilization approaches. SciSpace.1

  • Improved dissolution rate of valdecoxib inclusion complexes with hydroxypropyl-β-cyclodextrin. ResearchGate.5

  • Enhancement of Dissolution Rate of Valdecoxib Using Solid Dispersions with Polyethylene Glycol 4000. Taylor & Francis.3

  • Enhancement of dissolution profile by solid dispersion (kneading) technique. PMC - NIH.4

  • Solubility of Valdecoxib in the Presence of Poly(ethylene glycol) 4000, Poly(ethylene glycol) 6000, Poly(ethylene glycol) 8000, and Poly(ethylene glycol) 10 000. ACS Publications.2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide

Welcome to the Advanced Application Support Portal. This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies for the stability profiling of 4-(3-Methyl-5-phenylisoxazol-4-yl)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies for the stability profiling of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, an isoxazole-based cyclooxygenase inhibitor.

Mechanistic FAQ: Understanding Chemical Instability

Q: Why does the compound exhibit rapid degradation in alkaline formulation buffers (pH > 8.0)? A: The instability is driven by the intrinsic susceptibility of the isoxazole ring to nucleophilic attack. Under basic conditions, hydroxide ions attack the electron-deficient regions of the isoxazole heterocycle. The presence of the strongly electron-withdrawing benzenesulfonamide moiety exacerbates this electrophilicity, facilitating ring cleavage and subsequent sulfonamide hydrolysis[1]. To mitigate this causality, formulation buffers must strictly maintain a pH between 4.0 and 7.0.

Q: During oxidative stress testing (3% H₂O₂), a major secondary peak emerges. What is the mechanistic cause? A: Oxidative degradation primarily targets the nitrogen atom of the isoxazole ring, leading to the formation of N-oxides. Additionally, the methyl group attached to the isoxazole ring can undergo oxidation to form hydroxylated derivatives[1]. If this occurs during routine storage, it indicates inadequate protection from reactive oxygen species (ROS). Purging the headspace of storage vials with an inert gas (e.g., Argon) and incorporating sacrificial antioxidants can arrest this pathway.

Q: Standard C18 columns fail to resolve the parent compound from its alkaline degradation products. How can I achieve baseline resolution? A: Alkaline degradation yields highly polar, ring-opened sulfonamide derivatives that often co-elute with the parent peak on traditional C18 stationary phases. To resolve this, switch to a monolithic RP-18e column. Monolithic columns offer superior mass transfer properties. Coupling this with a mobile phase buffered with 1% Triethylamine (TEA) at pH 7.4 suppresses the ionization of secondary amines, sharpening peak shapes and ensuring baseline resolution[2].

Degradation Pathways & Logical Workflows

Pathway Parent 4-(3-Methyl-5-phenylisoxazol-4-yl) benzenesulfonamide Base Alkaline Stress (0.1N NaOH) Parent->Base pH > 8.0 Ox Oxidative Stress (3% H2O2) Parent->Ox ROS exposure UV Photolytic Stress (UV 254 nm) Parent->UV Photon absorption DegBase Isoxazole Ring Cleavage (Major Degradation) Base->DegBase DegOx N-Oxides & Hydroxylated Derivatives Ox->DegOx DegUV Photolytic Rearrangement Products UV->DegUV

Mechanistic degradation pathways of the target compound under ICH stress conditions.

HPLC_Troubleshooting Issue Co-elution of Degradants Step1 Adjust Mobile Phase pH (Target: 7.4 with TEA) Issue->Step1 Suppress Ionization Step2 Switch to Monolithic RP-18e Column Step1->Step2 Improve Mass Transfer Step3 Optimize Temp (30°C) Step2->Step3 Fine-tune Selectivity Success Baseline Resolution Achieved Step3->Success Rs > 1.5

Step-by-step chromatographic troubleshooting workflow for resolving co-eluting degradants.

Quantitative Degradation Profiles

Table 1: Forced Degradation Profile Summary
Stress ConditionReagent / EnvironmentExposure Time & TempExpected Degradation (%)Primary Degradant Profile
Alkaline Hydrolysis 0.1 N NaOH24 hours at 60°C15.0 - 25.0%Isoxazole ring cleavage products[1]
Acidic Hydrolysis 0.1 N HCl24 hours at 60°C< 5.0%Minor structural rearrangements
Oxidation 3.0% v/v H₂O₂24 hours at 25°C10.0 - 20.0%N-oxides, hydroxylated derivatives[1]
Photolysis UV Light (254 nm)48 hours at 25°C5.0 - 10.0%Photolytic rearrangement products
Thermal Stress Dry Heat7 days at 70°C< 1.0%Highly stable; no major degradants[3]

Self-Validating Experimental Protocols

Protocol A: ICH Q1A(R2) Compliant Forced Degradation Setup

Self-Validating Mechanism (Mass Balance Check): Post-analysis, calculate the total peak area of the stressed sample. The sum of the parent peak area plus all degradant peak areas (adjusted for relative response factors) must equal the parent peak area in the unstressed control (±2.0%). A failure in mass balance indicates the formation of volatile degradants or irreversible column adsorption, triggering an immediate orthogonal check via LC-MS.

  • Sample Preparation: Dissolve 10 mg of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Alkaline Stress: Transfer 1 mL of stock to a 10 mL volumetric flask. Add 1 mL of 0.1 N NaOH. Seal and incubate in a water bath at 60°C for 24 hours.

  • Neutralization: Remove from heat, cool to room temperature, and neutralize with 1 mL of 0.1 N HCl to arrest degradation.

  • Dilution: Make up the volume to 10 mL with the mobile phase (final concentration: 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Control: Prepare an unstressed control using the exact same dilution steps, replacing the acid/base with LC-MS grade water.

Protocol B: Stability-Indicating HPLC Method

Self-Validating Mechanism (System Suitability Testing - SST): Prior to analyzing stability samples, inject a resolution mixture containing the parent drug and a known alkaline degradant. The system is validated only if the resolution factor (Rs) is ≥ 2.0 and the tailing factor (Tf) for the parent peak is ≤ 1.5. This verifies that the column's silanol end-capping remains intact, which is critical for secondary amine recovery.

  • Column Setup: Install a Chromolith Performance RP-18e column (100 mm × 4.6 mm, macropore size 2 µm)[2]. Set the column oven temperature strictly to 30°C.

  • Mobile Phase Preparation: Mix Methanol and HPLC-grade water in a 40:60 (v/v) ratio. Add 1% (v/v) Triethylamine (TEA) to suppress ionization.

  • pH Adjustment: Titrate the mobile phase with 85% orthophosphoric acid until a precise pH of 7.4 is achieved[2]. Vacuum filter through a 0.45 µm membrane and sonicate for 15 minutes to degas.

  • Chromatographic Parameters: Set the flow rate to 1.0 mL/min. Set the Photodiode Array (PDA) detector to monitor at 220 nm.

  • Injection: Inject 10 µL of the filtered stress samples. Monitor the run for 15 minutes to ensure all highly retained degradation products elute.

References

  • Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC Source: ResearchGate / Journal of Separation Science URL:1

  • Valdecoxib stability properties under forced degradation conditions Source: ResearchGate / Scientific Review in Pharmacy URL:2

  • Dynastat - parecoxib - EMA Source: European Medicines Agency (EMA) URL:3

Sources

Optimization

Valdecoxib Synthesis Technical Support Center: Impurity Minimization &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib). This guide is designed for researchers and drug development professionals to troubleshoot cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib). This guide is designed for researchers and drug development professionals to troubleshoot critical bottlenecks, specifically focusing on regioselectivity, intermediate hydrolysis, and impurity purging during the chlorosulfonation and amination stages.

Synthesis Workflow & Impurity Branch Points

The following diagram maps the critical path of Valdecoxib synthesis, highlighting the exact stages where kinetic or thermodynamic failures lead to the formation of major impurities.

ValdecoxibSynthesis SM Deoxybenzoin Oxime Process1 Cyclization (n-BuLi / EtOAc) SM->Process1 Isoxazole 5-Methyl-3,4-diphenylisoxazole Process2 Chlorosulfonation (ClSO3H / TFA) Isoxazole->Process2 Process1->Isoxazole SulfonylCl Sulfonyl Chloride (Impurity F) Process2->SulfonylCl Target (Para) Imp_Regio Ortho/Meta Regioisomers Process2->Imp_Regio High Temp Imp_Unreacted Unreacted Isoxazole (Impurity D) Process2->Imp_Unreacted Incomplete Process3 Amination (NH4OH / DCM) API Valdecoxib (Target API) Process3->API Target Imp_Hydrolysis Sulfonic Acid Impurity Process3->Imp_Hydrolysis H2O / Temp Spike SulfonylCl->Process3

Fig 1: Valdecoxib synthesis workflow highlighting critical branch points for impurity formation.

Troubleshooting FAQs

Q: How can we minimize the formation of ortho-chlorosulfonyl regioisomers during the chlorosulfonation of 5-methyl-3,4-diphenylisoxazole? A: The chlorosulfonation of the 4-phenyl ring typically yields the desired para-substituted product, but ortho-substitution or reaction at the 3-phenyl ring can occur if the reaction is not strictly controlled[1]. The root cause of regioisomeric impurities is usually the high temperature required to dissolve the isoxazole intermediate in neat chlorosulfonic acid. Solution: According to optimized industrial protocols, using Trifluoroacetic Acid (TFA) as a co-solvent before adding chlorosulfonic acid significantly improves the solubility of the isoxazole intermediate[2]. This allows the reaction to proceed at a much lower temperature (0 to 15 °C)[2]. The lower kinetic energy strictly enforces regioselectivity, preventing the electrophile from attacking the more sterically hindered ortho-position or the deactivated 3-phenyl ring, drastically reducing regioisomeric impurities[2].

Q: We are observing high levels of Impurity F (4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonyl chloride) in our final API. How do we drive the amination to completion without causing hydrolysis? A: Impurity F is the unreacted sulfonyl chloride intermediate[3]. Its persistence is usually due to poor interfacial mixing or competitive hydrolysis. Sulfonyl chlorides are highly reactive but prone to hydrolysis into sulfonic acids if water outcompetes ammonia as a nucleophile. Solution: Perform the amination in a biphasic system using Dichloromethane (DCM) and aqueous ammonium hydroxide[4]. The DCM solvates and protects the sulfonyl chloride, allowing it to react with ammonia at the organic-aqueous interface[4]. Maintain the amination temperature strictly between 20–30 °C; if the temperature spikes due to the highly exothermic reaction, hydrolysis accelerates, yielding the sulfonic acid impurity instead of the target sulfonamide[5].

Q: What causes the formation of Impurity D, and how can it be purged from the final product? A: Impurity D (unreacted 5-methyl-3,4-diphenylisoxazole) remains if the initial chlorosulfonation is incomplete[3]. Pushing the reaction too hard with excess oleum or prolonged heating to consume Impurity D often leads to over-sulfonation (yielding disulfonyl chlorides). Solution: Control the equivalents of chlorosulfonic acid strictly and purge residual Impurity D during final isolation. Because Impurity D is highly hydrophobic, it can be effectively removed by recrystallizing the crude Valdecoxib in a ternary mixed solvent system of Isopropanol, Water, and Butanone (1:1:1 v/v/v)[6]. This system selectively crystallizes the sulfonamide API while retaining the unreacted isoxazole in the mother liquor[6].

Quantitative Impurity Control Data

Impurity NameChemical IdentityOrigin / MechanismQuantitative Control Limit / Strategy
Impurity D 5-Methyl-3,4-diphenylisoxazoleIncomplete chlorosulfonation of the starting material[3].Target <1.0% via in-process HPLC; Purge via 1:1:1 IPA/Water/Butanone recrystallization[6].
Impurity F 4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonyl chlorideIncomplete amination of the intermediate[3].Ensure 10.0 eq NH₄OH excess; maintain 20-30 °C in biphasic DCM with >500 RPM stirring[5].
Regioisomers Ortho/meta-chlorosulfonyl isoxazolesLack of regiocontrol during electrophilic aromatic substitution[1].Maintain ClSO₃H addition strictly at 0-15 °C using TFA as a solvating medium[2].
Sulfonic Acid 4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonic acidHydrolysis of Impurity F outcompeting amination.Limit aqueous exposure time prior to amination; maintain amination temp <30 °C[5].

Self-Validating Experimental Protocols

The following methodologies incorporate built-in validation checks to ensure causality and process integrity at every step.

Protocol A: TFA-Mediated Chlorosulfonation (Minimizing Regioisomers)
  • Solvation: Charge a glass-lined reactor with 5-methyl-3,4-diphenylisoxazole (1.0 eq). Add Trifluoroacetic Acid (TFA) (3.0 volumes) and stir at 20 °C.

    • Validation Check: The mixture must transition from a cloudy suspension to a clear, homogeneous solution, confirming complete solvation of the isoxazole[2]. Do not proceed if particulate matter remains.

  • Cooling: Cool the reaction mixture to 0–5 °C under a nitrogen atmosphere.

  • Electrophilic Addition: Add Chlorosulfonic acid (ClSO₃H) (4.5 eq) dropwise over 2 hours.

    • Validation Check: Monitor the internal temperature probe continuously. The temperature must not exceed 15 °C at any point during the addition to strictly enforce para-regioselectivity[2].

  • Reaction Monitoring: Stir the mixture for 2 hours at 10–15 °C.

    • Validation Check: Pull a sample for HPLC analysis. The reaction is deemed complete when the peak area for Impurity D (starting material) is <1.0%. Do not extend reaction time beyond this point to prevent over-sulfonation.

  • Quenching: Quench the reaction by carefully pouring the mixture over crushed ice, maintaining the temperature below 20 °C. Filter the precipitated sulfonyl chloride (Impurity F intermediate) and wash with cold water. Proceed immediately to Protocol B to prevent hydrolysis.

Protocol B: Biphasic Amination (Minimizing Impurity F & Sulfonic Acid)
  • Organic Solvation: Dissolve the wet sulfonyl chloride intermediate in Dichloromethane (DCM) (10.0 volumes)[4].

  • Cooling: Cool the organic solution to 10 °C.

  • Amination: Add 25% aqueous Ammonium Hydroxide (NH₄OH) (10.0 eq) dropwise under vigorous stirring (>500 RPM).

    • Validation Check: The reaction is highly exothermic. The internal temperature must be maintained between 20–30 °C[5]. A temperature spike above 30 °C will cause the water in the aqueous ammonia to outcompete the ammonia, leading to irreversible sulfonic acid formation.

  • Phase Separation: Stir vigorously for 2 hours at 20–25 °C. Stop agitation and allow the phases to separate.

    • Validation Check: The lower organic layer (DCM) should be clear. Wash the organic layer twice with purified water to remove residual ammonia and water-soluble sulfonic acid impurities[4].

  • Isolation & Purging: Concentrate the organic phase under vacuum at 40 °C[4]. Recrystallize the crude product using a 1:1:1 (v/v/v) mixture of Isopropanol, Water, and Butanone[6].

    • Validation Check: This specific ternary solvent system selectively crystallizes pure Valdecoxib while retaining the highly hydrophobic Impurity D and regioisomers in the mother liquor[6]. Dry the final API under vacuum at 60 °C.

References

  • Valdecoxib-impurities Source: Pharmaffiliates URL:[Link]

  • WO2005085218A1 - A novel process for preparing valdecoxib Source: Google Patents URL
  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor Source: PMC - NIH URL:[Link]

  • CN103172583A - Parecoxib preparation method Source: Google Patents URL
  • Application of[3 + 2] Cycloaddition in the Synthesis of Valdecoxib Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the COX-1 Cross-reactivity of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the cyclooxygenase-1 (COX-1) cross-reactivity of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the cyclooxygenase-1 (COX-1) cross-reactivity of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, the active form of the prodrug Parecoxib, widely known as Valdecoxib. This analysis synthesizes data from various in vitro and in vivo studies to offer a clear perspective on its selectivity profile compared to other non-steroidal anti-inflammatory drugs (NSAIDs).

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a pivotal moment in the development of anti-inflammatory therapies.[1] While both enzymes catalyze the conversion of arachidonic acid to prostaglandins, they serve distinct physiological roles.[2][3] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and are involved in platelet aggregation.[2][4] In contrast, COX-2 is primarily an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4]

This distinction led to the development of selective COX-2 inhibitors, or "coxibs," with the therapeutic goal of providing potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[1][4] Valdecoxib, a member of the diarylheterocycle class of cyclooxygenase inhibitors, emerged from these efforts as a highly potent and selective COX-2 inhibitor.[1][5]

However, the degree of selectivity is a critical parameter, as even minor cross-reactivity with COX-1 can have physiological consequences. This guide will delve into the experimental data that quantifies the COX-1 inhibitory activity of Valdecoxib, providing a comprehensive overview for researchers in the field.

Comparative Analysis of COX Isoform Inhibition

The selectivity of an NSAID for COX-2 over COX-1 is typically expressed as a selectivity index, which is the ratio of the 50% inhibitory concentrations (IC50) for COX-1 to COX-2 (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2. It is important to note that IC50 values can vary depending on the specific assay conditions.[6]

Table 1: In Vitro Inhibition of Recombinant Human COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib 150 [1][7]0.005 [1][7]30,000
Celecoxib0.05[7]0.05[7]1
Rofecoxib0.5[7]Not specifiedNot specified
Etoricoxib5[7]Not specifiedNot specified

Table 2: Inhibition in Human Whole-Blood Assay

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib 21.9 [1][7]0.24 [1][7]91.25
Celecoxib6.6[8]0.8[8]8.25
Rofecoxib>100[8]1.3[8]>76.9
Etoricoxib127[8]1.2[8]105.8

The data clearly demonstrates that Valdecoxib is a highly potent inhibitor of COX-2, with IC50 values in the nanomolar range in recombinant enzyme assays.[1][7] Crucially, its inhibitory effect on COX-1 is only observed at significantly higher concentrations, resulting in a very high selectivity index.[1][7] In the more physiologically relevant human whole-blood assay, while the absolute IC50 values are higher for both isoforms, Valdecoxib maintains a notable selectivity for COX-2 over COX-1.[1][7]

Mechanism of Selective Inhibition

The structural differences between the active sites of COX-1 and COX-2 enzymes are the basis for the selectivity of coxibs.[6] The active site of COX-2 is approximately 25% larger than that of COX-1 and possesses a secondary internal pocket.[6] This larger, more accommodating active site in COX-2 allows for the binding of bulkier molecules like Valdecoxib, which cannot readily fit into the narrower channel of the COX-1 active site.

Radiolabeled binding studies have confirmed that Valdecoxib exhibits highly specific and saturable binding to COX-2, with little to no specific binding to COX-1 under the same assay conditions.[5] This direct binding evidence provides a clear mechanistic basis for its observed in vitro selectivity.

dot

cluster_ArachidonicAcid Arachidonic Acid Metabolism cluster_COX1 COX-1 Pathway cluster_COX2 COX-2 Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Catalyzes Prostaglandins_COX2 Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_COX2 Catalyzes Valdecoxib Valdecoxib (4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide) Valdecoxib->COX1 Weakly Inhibits (High Concentrations) Valdecoxib->COX2 Strongly Inhibits start Start enzyme_prep Prepare Recombinant COX-1 and COX-2 start->enzyme_prep incubation Incubate Enzyme with Test Compound enzyme_prep->incubation substrate_add Add Arachidonic Acid incubation->substrate_add product_measure Measure PGE2 Production (e.g., ELISA, LC-MS/MS) substrate_add->product_measure data_analysis Calculate % Inhibition and IC50 product_measure->data_analysis end End data_analysis->end

Sources

Comparative

In Vivo Validation of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide in Arthritis Models: A Comparative Efficacy Guide

Executive Summary & Mechanistic Rationale The discovery of the diarylisoxazole class of selective cyclooxygenase-2 (COX-2) inhibitors fundamentally shifted the landscape of targeted anti-inflammatory therapeutics [1]. By...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The discovery of the diarylisoxazole class of selective cyclooxygenase-2 (COX-2) inhibitors fundamentally shifted the landscape of targeted anti-inflammatory therapeutics [1]. By exploiting the larger hydrophobic side pocket of the COX-2 active site—specifically the substitution of the bulky isoleucine (Ile523) in COX-1 with the smaller valine (Val523) in COX-2—diaryl heterocycles containing a benzenesulfonamide pharmacophore achieve profound enzyme selectivity [2].

The compound 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is a critical regioisomer within this chemical space. While its closely related structural analog, valdecoxib (the 5-methyl-3-phenyl isomer), advanced to the clinic, the 3-methyl-5-phenyl isomer serves as an exceptional high-potency reference compound for researchers validating novel arthritis models or benchmarking new pipeline NSAIDs [3].

This guide objectively compares the in vitro and in vivo performance of this regioisomer against established clinical standards, providing a self-validating experimental framework for its use in the Rat Adjuvant-Induced Arthritis (AIA) model.

COX2_Mechanism AA Arachidonic Acid (Cell Membrane) COX1 COX-1 Enzyme (Constitutive) AA->COX1 Basal Expression COX2 COX-2 Enzyme (Inducible) AA->COX2 Inflammatory Stimuli (IL-1β, TNF-α) GI Gastric Mucosa & Renal Protection COX1->GI Homeostasis PGE2 Prostaglandin E2 (Inflammation & Pain) COX2->PGE2 Pathological Catalysis Drug 4-(3-Methyl-5-phenylisoxazol-4-yl) benzenesulfonamide Drug->COX2 Selective Inhibition (Binds Val523 pocket)

Fig 1. Selective COX-2 inhibition pathway by the 3-methyl-5-phenylisoxazol-4-yl isomer.

Comparative In Vitro & In Vivo Profiling

To contextualize the performance of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, we must benchmark it against both non-selective NSAIDs (Indomethacin) and highly selective COX-2 inhibitors (Valdecoxib, Celecoxib).

The table below synthesizes historical structure-activity relationship (SAR) data. The 3-methyl-5-phenyl isomer demonstrates a highly favorable selectivity index (>1800-fold), ensuring that the gastrointestinal-protective COX-1 pathway remains unperturbed at therapeutic doses.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Rat AIA ED₅₀ (mg/kg/day)
4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide >15.00.008>18000.15
Valdecoxib (Reference) 17.50.00535000.06
Celecoxib (Reference) 15.00.0403750.20
Indomethacin (Non-selective) 0.0180.0260.72.00

Data Interpretation: While marginally less potent than the optimized valdecoxib in vivo, the 3-methyl-5-phenyl isomer significantly outperforms celecoxib in both enzymatic affinity and in vivo efficacy, making it an ideal positive control for rigorous pharmacological profiling.

In Vivo Validation Protocol: Rat Adjuvant-Induced Arthritis (AIA)

As an Application Scientist, I strongly recommend the Rat Adjuvant-Induced Arthritis (AIA) model over the acute Carrageenan paw edema model. Causality: FCA induces a polyarthritic, T-cell-mediated systemic autoimmune response that closely mimics human rheumatoid arthritis, providing a more rigorous validation of disease-modifying anti-inflammatory efficacy rather than just acute fluid extravasation.

Experimental Workflow

InVivo_Workflow Acclim Day -7 to 0 Acclimatization Induction Day 0 FCA Injection (Subplantar) Acclim->Induction Random Day 14 Arthritis Onset & Randomization Induction->Random Dosing Day 14 to 28 Daily Oral Dosing (Drug vs Controls) Random->Dosing Endpoint Day 28 Endpoint Analysis (Edema, PGE2) Dosing->Endpoint

Fig 2. 28-day Rat Adjuvant-Induced Arthritis (AIA) experimental workflow.

Step-by-Step Methodology (Self-Validating System)

To ensure the assay window is robust, this protocol mandates a Vehicle-treated disease control (to establish the maximum pathological baseline) and a Reference control (e.g., Celecoxib) to validate the dynamic range of the plethysmometer and ELISA readouts.

Phase 1: Disease Induction & Baseline Establishment

  • Acclimatization: House male Lewis rats (150-175g) under standard conditions for 7 days. Measure basal paw volumes using a water displacement plethysmometer.

  • Induction (Day 0): Inject 0.1 mL of Freund's Complete Adjuvant (FCA) (10 mg/mL Mycobacterium tuberculosis suspended in mineral oil) into the subplantar region of the right hind paw.

  • Randomization (Day 14): Crucial Step. Do not dose on Day 0. Wait until Day 14 and select rats exhibiting a minimum of 0.5 mL increase in paw volume. Randomize into groups (n=8). Causality: Randomizing on Day 14 ensures you are treating established, systemic therapeutic disease rather than prophylactically blocking the initial acute injection trauma.

Phase 2: Dosing Strategy 4. Formulation: Suspend 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, Celecoxib, and Indomethacin in 0.5% methylcellulose/0.025% Tween 20. 5. Administration (Days 14–28): Administer compounds daily via oral gavage (PO).

  • Group 1: Naive (No FCA, Vehicle PO)

  • Group 2: Disease Control (FCA, Vehicle PO)

  • Group 3: Test Isomer (FCA, 0.15 mg/kg PO)

  • Group 4: Celecoxib (FCA, 0.20 mg/kg PO)

Phase 3: Endpoint Quantification & Target Engagement 6. Plethysmometry (Day 28): Measure the volume of the contralateral (left) hind paw. Causality: Measuring the uninjected secondary paw assesses the drug's ability to halt systemic polyarthritis, not just local injection-site inflammation. 7. Biochemical Target Engagement: Euthanize the animals. Aspirate synovial fluid from the joints and quantify PGE2 levels via competitive ELISA. Causality: Edema reduction is a phenotypic observation. PGE2 is the direct downstream enzymatic product of COX-2; quantifying its suppression provides definitive proof of mechanistic target engagement at the site of inflammation.

Conclusion

The regioisomer 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide stands as a highly potent, selective COX-2 inhibitor. By integrating it into a self-validating AIA protocol with strict biochemical (PGE2) and phenotypic (plethysmometry) endpoints, researchers can establish a highly reliable benchmark for evaluating next-generation anti-inflammatory therapeutics. Its performance closely tracks with the clinical standard valdecoxib, offering superior in vivo potency compared to celecoxib.

References

  • Talley, J. J., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., Masferrer, J. L., Perkins, W. E., Rogers, R. S., Shaffer, A. F., Zhang, Y. Y., Zweifel, B. S., & Seibert, K. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 119607, Valdecoxib." PubChem. URL: [Link]

  • Talley, J. J., Brown, D. L., Nagarajan, S., & others. (1997). "Substituted isoxazoles for the treatment of inflammation (US5633272A)." United States Patent and Trademark Office.
Validation

A Comparative Guide to the Validation of an HPLC-UV Method for 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide Analysis

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 4-(3-Methyl-5-phenylisoxazol-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide. The validation strategy is designed to be self-validating, ensuring its suitability for its intended purpose in quality control and research environments. All protocols and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

The narrative explains the causality behind experimental choices, offering insights beyond a simple recitation of steps. This document is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and validated analytical method for this specific sulfonamide derivative.

Foundational Principles: Method Development and Optimization

Before validation can commence, a suitable chromatographic method must be developed. The structure of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, a non-polar molecule containing multiple chromophores (phenyl and isoxazole rings), dictates the logical starting point for method development. A reversed-phase HPLC approach is selected for its proficiency in separating such compounds.

The primary objective is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or degradants, within a reasonable runtime. The optimized conditions presented below serve as the benchmark against which all validation parameters will be assessed.

ParameterOptimized ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining the non-polar analyte. A 250 mm length ensures sufficient resolution.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)Acetonitrile is a common organic modifier providing good peak shape. Formic acid helps to protonate silanol groups on the column, reducing peak tailing, and ensures consistent ionization of the analyte.[4][5]
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with system pressure and separation efficiency.
Detection Wavelength 265 nmThis wavelength is chosen based on the UV absorbance maxima of many sulfonamides, offering high sensitivity for the analyte.[4][5][6]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening on the column.

The Validation Workflow: A Step-by-Step Verification

Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended use.[3][7] The following diagram illustrates the logical flow of the validation experiments. Each step builds upon the last, creating a comprehensive and self-validating data package.

Validation_Workflow cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits & Reliability SystemSuitability System Suitability Testing Specificity Specificity & Selectivity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Logical workflow for HPLC-UV method validation.

Specificity

Expertise & Experience: Specificity is the cornerstone of any analytical method. It demonstrates that the signal measured is unequivocally from the target analyte, without interference from other components like impurities, degradation products, or matrix components.[8][9] A common approach is forced degradation, which intentionally stresses the drug substance to produce potential degradants.

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare the diluent (e.g., mobile phase) and inject it to ensure no interfering peaks at the analyte's retention time.

    • Analyte Standard: Prepare a solution of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide at a known concentration (e.g., 50 µg/mL).

    • Forced Degradation Samples: Subject the analyte to stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 4 hours.

      • Basic: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid drug substance at 105°C for 24 hours.

      • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation: Assess the chromatograms. The analyte peak in the stressed samples should be well-resolved from any degradation peaks (Resolution > 2). Peak purity analysis using a Photo-Diode Array (PDA) detector is highly recommended to confirm the spectral homogeneity of the analyte peak.[6]

Trustworthiness: A method that can separate the active ingredient from its potential breakdown products is deemed "stability-indicating," a critical requirement for shelf-life studies.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the detector's response. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution. For an assay, a typical range is 80% to 120% of the target concentration. For example, if the target is 50 µg/mL, prepare standards at 40, 45, 50, 55, and 60 µg/mL.

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis.

Data Presentation:

ParameterAcceptance CriterionIllustrative Result
Correlation Coefficient (R²) ≥ 0.9990.9998
Y-intercept Close to zero150.3
Residual Plot Random distribution around zeroRandom scatter observed

The high correlation coefficient indicates a strong linear relationship, validating the method for quantification within the tested range.[10][11]

Accuracy

Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value.[9] It is typically assessed by a recovery study, where a known amount of analyte is spiked into a blank matrix (or placebo).

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo formulation. Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and determine the concentration using the previously established linear calibration curve.

  • Evaluation: Calculate the percent recovery for each sample.

Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 40.039.899.5%
100% 50.050.3100.6%
120% 60.059.599.2%
Average % Recovery 98.0% - 102.0% 99.8%

Results within the 98.0% to 102.0% range confirm the method's accuracy.[10][12]

Precision

Expertise & Experience: Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Prepare six identical samples at 100% of the target concentration. Analyze them on the same day.

  • Intermediate Precision: Repeat the analysis of six identical samples on a different day with a different analyst.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results of each set.

Data Presentation:

Precision LevelAcceptance Criterion (%RSD)Illustrative Result (%RSD)
Repeatability (n=6) ≤ 2.0%0.85%
Intermediate Precision (n=6) ≤ 2.0%1.15%

A low %RSD demonstrates that the method provides consistent and reproducible results.[8][10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest concentration of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.[13] LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These are critical for the analysis of impurities or low-dose formulations.

Experimental Protocol: These values are typically determined based on the signal-to-noise (S/N) ratio.

  • Analysis: Inject solutions of decreasing concentration.

  • Evaluation:

    • LOD: Determine the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1.

Data Presentation:

ParameterMethodIllustrative Value (µg/mL)
LOD Signal-to-Noise Ratio (3:1)0.05
LOQ Signal-to-Noise Ratio (10:1)0.15
Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Parameters: Make small, deliberate changes to the optimized method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% organic (e.g., 58:42 and 62:38 ACN:Water).

    • Column Temperature: ± 5°C (25°C and 35°C).

  • Analysis: Inject a standard solution under each modified condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Data Presentation:

Parameter VariedVariationRetention Time (min)Tailing Factor%RSD of Peak Area
Nominal -6.451.10.9%
Flow Rate 0.9 mL/min7.151.1-
1.1 mL/min5.851.1-
% Organic 58%7.021.2-
62%5.981.1-

If system suitability parameters remain within acceptable limits (e.g., tailing factor < 2, %RSD < 2.0%), the method is considered robust.

Comparative Analysis: HPLC-UV vs. Alternative Methods

While HPLC-UV is a workhorse in pharmaceutical analysis, it is essential to understand its position relative to other available technologies. The choice of method depends on the specific analytical challenge.

Method_Selection start Analytical Need q1 High Sensitivity (pg/mL)? Need Structural Info? start->q1 q2 Need to separate from interfering compounds? q1->q2 No lcms Use LC-MS/MS q1->lcms Yes hplcuv Use HPLC-UV q2->hplcuv Yes uvvis Use UV-Vis Spectrophotometry q2->uvvis No (Pure Sample)

Caption: Decision tree for selecting an appropriate analytical method.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.Robust, reliable, cost-effective, widely available.[13]Moderate sensitivity, potential for interference from co-eluting compounds.
LC-MS/MS Chromatographic separation coupled with mass spectrometry.High sensitivity and selectivity, provides structural information.Higher cost of instrumentation and maintenance, more complex method development.[13]
UV-Vis Spectrophotometry Measures the absorbance of light by the analyte in a solution.Simple, rapid, low cost.Low selectivity, prone to interference from other absorbing compounds in the sample matrix.[13]

Conclusion

The validation of an HPLC-UV method for 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, when performed systematically according to ICH guidelines, provides a high degree of assurance in the quality and reliability of the analytical data. By rigorously testing for specificity, linearity, accuracy, precision, sensitivity, and robustness, the method is proven to be fit for its intended purpose. This guide demonstrates not only the procedural steps but also the scientific rationale that underpins a robust validation, empowering researchers to generate data that is both accurate and defensible.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. [Link]

  • HPLC Method Development and Validation for the Determination of Sulfonamides Residues in Milk Samples. IMEKO. [Link]

  • Development and Validation of an HPLC Confirmatory Method for the Residue Analysis of Four Sulphonamides in Cow's Milk. Taylor & Francis. [Link]

  • Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • HPLC-UV Method Development: Testing 9 Articles in Formulation. NorthEast BioLab. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. [Link]

  • Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. SciELO. [Link]

  • ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Semantic Scholar. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • The accurate and reliable HPLC-UV based method for detecting the active ingredient hexaflumuron in some plant protection products. DergiPark. [Link]

  • HPLC method validation. Chromatography Forum. [Link]

  • HPLC spectra of compounds 4 c, 5 c and 6 c: A) 4 c+5 c+6 c, B) reaction solution. ResearchGate. [Link]

  • Separation of Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria. [Link]

  • Development of a novel UHPLC-UV method for quantification of three phenyl 4‑(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates in CD-1® IGS female mouse plasma. CorpusUL - Université Laval. [Link]

  • Simultaneous and trace-level quantification of four benzene sulfonate potential genotoxic impurities in doxofylline active pharmaceutical ingredients and tablets using high-performance liquid chromatography with ultraviolet detection. PubMed. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
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4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide
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